2,4,6-Trifluoropyridine-3-carboxylic acid
Description
The exact mass of the compound 2,4,6-Trifluoropyridine-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,4,6-Trifluoropyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Trifluoropyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,4,6-trifluoropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3NO2/c7-2-1-3(8)10-5(9)4(2)6(11)12/h1H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQKEZPTKZOROJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1F)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3512-14-9 | |
| Record name | 2,4,6-trifluoropyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,4,6-Trifluoropyridine-3-carboxylic acid molecular weight
Topic: 2,4,6-Trifluoropyridine-3-carboxylic Acid: Physicochemical Profile, Synthesis, and Reactivity in Drug Discovery Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
2,4,6-Trifluoropyridine-3-carboxylic acid (CAS: 3512-14-9) is a specialized fluorinated heterocyclic building block used in the synthesis of high-value pharmaceutical intermediates. With a molecular weight of 177.08 g/mol , this compound serves as a critical scaffold for introducing metabolic stability and lipophilicity into drug candidates via its trifluorinated pyridine core.
Its unique substitution pattern—possessing three electrophilic fluorine atoms and a reactive carboxylic acid moiety—enables highly regioselective nucleophilic aromatic substitutions (
Part 1: Chemical Identity & Physicochemical Profile[1]
The precise characterization of 2,4,6-trifluoropyridine-3-carboxylic acid is derived from its stoichiometry and atomic composition.
Molecular Weight Calculation
The molecular weight is calculated based on the standard atomic weights of its constituent elements (IUPAC 2021).
| Element | Count | Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |
| Carbon (C) | 6 | 12.011 | 72.066 |
| Hydrogen (H) | 2 | 1.008 | 2.016 |
| Fluorine (F) | 3 | 18.998 | 56.994 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Total MW | 177.08 g/mol |
Key Physicochemical Properties
| Property | Value / Description |
| CAS Number | 3512-14-9 |
| Molecular Formula | |
| Appearance | White to off-white crystalline solid |
| Purity Grade | Typically |
| Solubility | Soluble in DMSO, Methanol, EtOAc; sparingly soluble in water |
| Acidity (pKa) | ~3.0–3.5 (Predicted for pyridine-3-COOH core) |
| LogP | 0.57 (Calculated) |
Part 2: Synthetic Methodology
The synthesis of 2,4,6-trifluoropyridine-3-carboxylic acid typically avoids direct fluorination of the carboxylic acid precursor due to harsh conditions. Instead, a Directed ortho-Metalation (DoM) strategy is preferred, utilizing the high acidity of the ring proton at the C3 position of the 2,4,6-trifluoropyridine parent scaffold.
Protocol: Lithiation-Carboxylation Route
Rationale: The C3 proton in 2,4,6-trifluoropyridine is flanked by two electron-withdrawing fluorine atoms and the pyridine nitrogen, significantly increasing its acidity (
Reagents:
-
Base: Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or LDA[1]
-
Electrophile: Solid
(Dry Ice) -
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
Base Preparation: Generate LiTMP in situ by adding
-BuLi (1.1 eq) to a solution of 2,2,6,6-tetramethylpiperidine (1.1 eq) in THF at -78°C. Stir for 30 minutes. -
Metalation: Add 2,4,6-trifluoropyridine (1.0 eq) dropwise to the LiTMP solution at -78°C. The bulky base prevents nucleophilic attack at the C2/C4 positions (which would lead to
). -
Intermediate Stabilization: Stir for 1-2 hours at -78°C to ensure complete formation of the 3-lithio-2,4,6-trifluoropyridine species.
-
Carboxylation: Quench the lithiated intermediate by bubbling excess anhydrous
gas through the solution or pouring the reaction mixture onto crushed dry ice. -
Workup: Allow to warm to room temperature. Acidify with dilute HCl to pH ~2 to protonate the carboxylate salt. Extract with Ethyl Acetate, dry over
, and concentrate.
Synthesis Diagram (Graphviz)
Caption: Directed ortho-metalation pathway utilizing steric bulk of LiTMP to prevent nucleophilic attack.
Part 3: Reactivity & Drug Discovery Applications
The core value of 2,4,6-trifluoropyridine-3-carboxylic acid lies in its regioselective reactivity . The molecule possesses three fluorine atoms with distinct electronic environments, allowing medicinal chemists to sequentially substitute them with nucleophiles (amines, alkoxides, thiols) to build complex pharmacophores.
Regioselectivity Rules ( )
In nucleophilic aromatic substitution (
-
4-Position (Para to N): Most reactive. Attack here places the negative charge on the pyridine nitrogen, which is the most stable resonance contributor.
-
2/6-Positions (Ortho to N): Less reactive than C4 but can be activated if C4 is already substituted or by using specific directing groups.
-
3-Carboxylic Acid: The carboxylic acid group is electron-withdrawing, further activating the ring, but it can also be converted to esters or amides to modulate the electronics.
Application Logic:
-
Step 1: React with Nucleophile A (e.g., primary amine)
Substitutes exclusively at C4 . -
Step 2: React with Nucleophile B
Substitutes at C2 or C6 .
Reactivity Diagram (Graphviz)
Caption: Regioselectivity profile showing kinetic preference for C4 substitution due to N-stabilization.
Part 4: Handling & Safety
-
Hazard Classification: Irritant (Skin/Eye). Fluorinated pyridines can cause severe eye damage.
-
Storage: Store at room temperature (RT) in a tightly sealed container. Moisture sensitive (carboxylic acid can form hydrates).
-
Incompatibility: Strong oxidizing agents and strong bases.
-
Disposal: Must be treated as halogenated organic waste. Do not mix with acid streams to avoid HF generation if decomposition occurs.
References
-
Schlosser, M., et al. (2005).[5] Directed Lithiation and Substitution of Pyridine Derivatives. ResearchGate. Retrieved from [Link]
-
Snieckus, V. (2004). Directed ortho-metalation.[5][7] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews. (Contextual grounding for LiTMP lithiation protocols).
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. EnamineStore [enaminestore.com]
- 3. 2,4,6-TRIFLUOROPYRIDINE | 3512-17-2 [m.chemicalbook.com]
- 4. 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. teses.usp.br [teses.usp.br]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Technical Whitepaper: Structural Elucidation of 2,4,6-Trifluoropyridine-3-carboxylic Acid via 1H NMR
Part 1: Strategic Context & Molecular Architecture
In the high-stakes arena of fragment-based drug discovery (FBDD), 2,4,6-Trifluoropyridine-3-carboxylic acid serves as a critical fluorinated scaffold. The strategic introduction of fluorine atoms modulates lipophilicity (
However, the high fluorine content (
The Spin System Challenge
The molecule presents a unique
-
H5 (Aromatic): The sole non-exchangeable proton on the ring.
-
COOH (Acidic): The exchangeable proton, highly sensitive to solvent and water content.
-
F2, F4, F6: Three magnetically active nuclei creating a "coupling forest."
Part 2: Experimental Protocol
To ensure reproducibility and spectral fidelity, the following protocol is mandatory. The choice of solvent is not arbitrary; it is selected to stabilize the carboxylic acid proton and prevent rapid exchange.
Sample Preparation Workflow
| Parameter | Specification | Rationale |
| Mass | 10–15 mg | Sufficient S/N ratio for resolving fine hyperfine coupling.[1] |
| Solvent | DMSO-d6 (99.9% D) | Solubilizes the polar acid; H-bonding stabilizes the -COOH proton, making it visible as a sharp(er) peak. |
| Tube | 5mm Precision | Minimizes shimming errors critical for resolving |
| Temp | 298 K (25°C) | Standard ambient temperature to minimize rotational averaging effects.[1] |
Acquisition Parameters (400 MHz+)
-
Pulse Sequence: zg30 (30° excitation pulse) to allow faster relaxation.
-
Spectral Width (SW): 20 ppm (-2 to 18 ppm) to capture the downfield acid proton.
-
Scans (NS): 16–64 (Fluorine coupling splits signal intensity; higher scans compensate).[1]
-
Apodization: Exponential multiplication (LB = 0.3 Hz).[1] Warning: Do not over-smooth, or small para-couplings will be lost.[2]
Part 3: Spectral Analysis & Interpretation[1]
This section details the expected signals.[2][3][4][5][6][7] Note that due to the asymmetric substitution (COOH at position 3), the symmetry of the pyridine ring is broken.
The Chemical Shift Table[3][4][8]
| Assignment | Position | Chemical Shift ( | Multiplicity | Integral | J-Coupling (Hz) |
| COOH | 3-substituent | 13.0 – 14.5 | Broad Singlet (bs) | 1H | N/A (Exchangeable) |
| Ar-H | Ring Position 5 | 8.0 – 8.6 | ddd (Doublet of Doublet of Doublets) | 1H | |
| HOD | Artifact | ~3.33 | Singlet | Variable | N/A |
| DMSO | Solvent | 2.50 | Quintet | Ref |
Deep Dive: The H5 Multiplet Deconvolution
The signal for H5 is the diagnostic fingerprint of this molecule. It is located at position 5, flanked by Fluorine at position 4 and position 6.
-
Primary Coupling (Ortho): H5 is coupled to F4 and F6 .[1] Since the molecule has a COOH at C3, the environment of F4 is different from F6. Thus,
.-
This creates a large Doublet of Doublets (dd) .
-
Note: If the electronic difference is subtle, this may appear as a pseudo-triplet (
), but high-field instruments will resolve the dd.
-
-
Secondary Coupling (Long Range): H5 is coupled to F2 (Para position).[1]
-
In fluorinated pyridines, para-coupling (
) is often non-zero (1–2 Hz). -
This splits each leg of the dd into a smaller doublet.
-
Resulting Pattern: A ddd (Doublet of Doublet of Doublets).
Visualization of the Coupling Logic
Figure 1: Theoretical coupling tree demonstrating the genesis of the H5 multiplet pattern.
Part 4: Validation & Troubleshooting
To confirm the structure and ensure the spectrum is not an artifact or impurity, follow this validation logic.
The 19F Cross-Check (Essential)
You cannot fully validate this structure with 1H NMR alone. You must run a
-
Expectation: Three distinct fluorine signals.[1]
-
Correlation: The F-F coupling constants measured in the
spectrum must match the H-F constants measured in the spectrum. This "reciprocal coupling" is the gold standard for assignment.[1]
Common Artifacts
-
Missing Acid Proton: If the sample is "wet" (contains
), the COOH proton will exchange rapidly and broaden into the baseline.-
Remedy: Dry the sample or add a single pellet of activated molecular sieves to the NMR tube 1 hour prior to acquisition.
-
-
Rotamers: Pyridine carboxylic acids can sometimes form dimers or rotamers in solution, leading to peak doubling.
-
Remedy: Run a Variable Temperature (VT) experiment at 40°C or 50°C. If peaks coalesce, it is a dynamic process.
-
Analytical Workflow Diagram
Figure 2: Step-by-step decision matrix for spectral acquisition and validation.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for coupling constants).
-
Reich, H. J. (2023). 1H NMR Chemical Shifts & Coupling Constants. University of Wisconsin-Madison.
-
Alfa Chemistry. (2023).[1] 19F Coupling Constants Table.
-
Pipzine Chemicals. (2023).[1] 2,3,6-Trifluoropyridine-4-carboxylic Acid Properties (Analog Reference).
-
Emsley, J. W., & Phillips, L. (1971). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. acdlabs.com [acdlabs.com]
- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Advanced 19F NMR Characterization of Trifluoropyridines
A Strategic Guide for Medicinal Chemistry & Structural Elucidation[1]
Executive Summary: The Fluorine Advantage
Trifluoropyridines represent a high-value pharmacophore in modern drug discovery, offering modulated lipophilicity (
This guide provides a definitive technical workflow for the analysis of trifluoropyridine compounds using
The Chemical Context: Electronic & Magnetic Environment
To interpret the spectra, one must understand the "Orthogonal Effect" of the pyridine nitrogen on the fluorine nuclei.[1] The nitrogen atom is electron-withdrawing (inductive effect
2.1 Theoretical Chemical Shift Zones
The chemical shift (
| Position Relative to N | Electronic Environment | Predicted Shift Range (ppm)* |
| Ortho (C2, C6) | Highly Deshielded ( | |
| Para (C4) | Deshielded (Resonance effects) | |
| Meta (C3, C5) | Shielded (Relative to ortho/para) |
*Note: Values are relative to
Structural Elucidation: Coupling Constants as Fingerprints
The diagnostic power of
3.1 The "Anomalous" Para-Coupling Rule
In fluoro-aromatics, coupling strength typically decays with distance (
Critical Diagnostic Hierarchy:
-
Ortho (
): 15 – 25 Hz (Strong interaction).[1] -
Para (
): 10 – 30 Hz (Often larger than expected due to -system relay). -
Meta (
): 0 – 15 Hz (Usually the smallest coupling).[1]
3.2 Isomer Discrimination Logic
Distinguishing isomers requires analyzing the symmetry and coupling multiplicity.[1]
-
2,4,6-Trifluoropyridine:
Symmetry.[1] -
2,3,6-Trifluoropyridine:
-
Distinct pattern due to H4/H5 protons coupling if present, or F-F coupling across the ring.[1]
-
Experimental Protocol: Self-Validating Workflows
4.1 Sample Preparation
-
Concentration: 5–20 mg in 0.6 mL solvent.
-
Solvent Choice: DMSO-
is preferred for polar pharmaceutical intermediates; for non-polar.[1]-
Warning: Avoid protic solvents if hydrogen bonding could shift peaks erratically.[1]
-
-
Internal Standard (for qNMR):
-Trifluorotoluene ( ppm) or 4,4'-Difluorobiphenyl.[1] Must have a similar to the analyte or use sufficiently long delays.
4.2 Acquisition Parameters (The "Trust" Factors)
To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness), the following parameters are non-negotiable for quantitative or complex structural work.
| Parameter | Setting | Rationale |
| Pulse Sequence | zgig (Inverse Gated Decoupling) | Decouples |
| Spectral Width | 200–300 ppm | Covers the entire range (-50 to -250 ppm) to catch all isomers.[1] |
| Relaxation Delay (D1) | ||
| Scans (NS) | 16 – 64 | |
| O1P (Offset) | -100 ppm | Centers the sweep width in the typical aromatic region.[1] |
Visualization: Decision Logic & Workflows[1]
5.1 Workflow: From Sample to Structure
This diagram outlines the logical flow for characterizing a trifluoropyridine unknown.
Caption: Step-by-step NMR workflow for structural determination of fluorinated pyridines.
5.2 Coupling Logic: Distinguishing the "Trifluoro" Isomers
The following diagram illustrates how to interpret the specific coupling constants (
Caption: Decision tree for identifying trifluoropyridine isomers based on integration and coupling.
Advanced Troubleshooting & Tips
-
Broad Lines? If your
F signals are broad, check for "Intermediate Exchange."[1] Pyridines can protonate/deprotonate or aggregate.[1] Solution: Run the experiment at a higher temperature ( C) or add a trace of base ( ) to ensure the free base form.[1] -
Integration Errors? If qNMR results are low, your D1 is likely too short. Fluorine
values in degassed samples can exceed 5 seconds.[1] Solution: Measure using an Inversion Recovery sequence (t1ir) before qNMR.[1] -
Ghost Peaks?
F has a huge spectral width.[1] Signals "folding over" (aliasing) is common.[1] Solution: Run the spectrum with a wider sweep width (SW) to confirm peak positions.[1]
References
-
UCSB NMR Facility. (n.d.).[1] 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara.[1] [Link][1]
-
Vlaho, D., et al. (2022).[1] 19F-centred NMR analysis of mono-fluorinated compounds. PubMed Central.[1] [Link]
-
Furihata, K., & Tashiro, M. (2024).[1][8] NMR screening method based on 19F spin-spin relaxation time for analyses of fluorinated compound bound to proteins. PubMed.[1] [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. 19F [nmr.chem.ucsb.edu]
- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR screening method based on 19F spin-spin relaxation time for analyses of fluorinated compound bound to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2,4,6-Trifluoropyridine-3-carboxylic Acid: A Technical Guide
Executive Summary
This technical guide details the spectroscopic signature of 2,4,6-Trifluoropyridine-3-carboxylic acid (also known as 2,4,6-trifluoronicotinic acid). As a highly electron-deficient scaffold, this molecule serves as a critical intermediate in the synthesis of gyrase inhibitors, kinase inhibitors, and advanced agrochemicals.
For the medicinal chemist, the value of this compound lies in its regioselective reactivity. The fluorine atoms at positions 2, 4, and 6 possess distinct electrophilicities, allowing for sequential nucleophilic aromatic substitution (
This guide prioritizes the causality behind the data—explaining why the signals appear where they do—to enable researchers to troubleshoot synthesis and purity issues autonomously.
Chemical Identity & Physical Profile[1][2][3][4]
Before spectroscopic analysis, the sample must be verified against standard physical properties to ensure bulk purity.
| Property | Data | Notes |
| IUPAC Name | 2,4,6-Trifluoropyridine-3-carboxylic acid | |
| Common Name | 2,4,6-Trifluoronicotinic acid | |
| CAS Number | 3512-14-9 | Primary identifier for the acid form.[1] |
| Molecular Formula | ||
| Molecular Weight | 177.08 g/mol | Monoisotopic Mass: 177.0037 |
| Physical State | White to off-white crystalline solid | Hygroscopic; store under inert atmosphere. |
| Solubility | DMSO, Methanol, Ethyl Acetate | Limited solubility in non-polar solvents ( |
| Melting Point | 130–150 °C (Typical range) | Note: Analogous fluoronicotinic acids melt in this range; impure samples often appear as oils. |
Spectroscopic Analysis Strategy
The characterization of polyfluorinated pyridines presents unique challenges due to C-F coupling which splits carbon signals into complex multiplets. The recommended workflow prioritizes Mass Spectrometry for mass confirmation, followed by
Analytical Workflow Diagram
Figure 1: Sequential logic for validating fluorinated pyridine scaffolds. Note that
Nuclear Magnetic Resonance (NMR) Profile
Sample Preparation Protocol
-
Solvent: DMSO-d6 is the solvent of choice. The carboxylic acid proton often exchanges or broadens in
, and the molecule's polarity limits solubility in chloroform. -
Concentration: 10-15 mg in 0.6 mL solvent.
-
Reference: Use residual solvent peak (DMSO-d6:
2.50 ppm) or internal TMS. For , use internal (0 ppm) or external calibration.
H NMR Data (Proton)
The proton spectrum is deceptively simple but highly diagnostic. The molecule possesses only one aromatic proton at position 5 (
-
Chemical Shift:
7.30 – 7.80 ppm (Aromatic region). -
Multiplicity: The
proton is flanked by Fluorine at position 4 and Fluorine at position 6.-
It couples to
(ortho-coupling, Hz). -
It couples to
(ortho-coupling, Hz). -
Result: A distinct triplet (t) or doublet of doublets (dd) appearing as a pseudo-triplet.
-
-
Acidic Proton: The carboxylic acid proton (-COOH) will appear as a broad singlet downfield (
10.0 – 14.0 ppm), often invisible if the sample is wet.
F NMR Data (Fluorine)
This is the definitive test for regiochemistry. A 2,4,6-substitution pattern yields three distinct signals.
| Position | Shift (approx. ppm)* | Multiplicity Logic | Electronic Environment |
| F-2 | -65 to -75 | Doublet or Multiplet | Most Deshielded. Flanked by Nitrogen (N1) and Carboxyl (C3). The electron-withdrawing nature of both groups pulls density away. |
| F-6 | -75 to -85 | Doublet or Multiplet | Deshielded by Nitrogen (N1) but lacks the ortho-carboxyl effect found at F-2. |
| F-4 | -95 to -105 | Triplet / dd | Most Shielded. Para to Nitrogen. Couples strongly to the adjacent |
*Note: Shifts are referenced to
C NMR (Carbon)
The carbon spectrum is complex due to C-F splitting. Expect all ring carbons to appear as doublets or quartets.
-
C=O (Carboxyl): ~160-165 ppm (Doublet due to F-3 proximity, or broad singlet).
-
C-F Carbons (C2, C4, C6): Large coupling constants (
Hz). -
C-H Carbon (C5): ~105-115 ppm (Doublet of doublets/triplets).
Mass Spectrometry (MS)
For acidic heterocycles, Negative Mode Electrospray Ionization (ESI-) is the industry standard for sensitivity.
-
Ionization Mode: ESI (-)
-
Parent Ion:
-
Observed m/z: 176.0
-
Fragmentation Pattern:
-
Loss of
(Decarboxylation) m/z ~132 ( ). -
Loss of HF is also common in high-energy collisions.
-
Protocol: Dissolve 1 mg in MeOH. Inject directly or via LC (C18 column, Water/Acetonitrile + 0.1% Formic Acid gradient). Note: In Positive Mode (ESI+), the [M+H]+ peak at 178.0 is often weak due to the electron-deficient ring's poor proton affinity.
Infrared Spectroscopy (FT-IR)
IR is useful for confirming the functional group transformation (e.g., if synthesizing from a nitrile or ester).
-
O-H Stretch: 2800–3200
(Broad, carboxylic acid dimer). -
C=O Stretch: 1700–1730
(Strong, Carbonyl). -
C=C / C=N Ring Stretch: 1580–1620
(Characteristic of pyridine ring). -
C-F Stretch: 1000–1250
(Strong, multiple bands).
Reactivity & Storage Implications[6]
Understanding the spectroscopic data requires understanding the molecule's reactivity. The 2,4,6-trifluoro motif is unstable toward nucleophiles (water, alcohols, amines).
Regioselectivity Logic
In
-
Position 4: Usually the most reactive (para to Nitrogen) in simple pyridines, but steric hindrance from the C3-COOH group can block this.
-
Position 2: Highly activated by the adjacent Nitrogen and the electron-withdrawing Carboxyl group. Caution: In polar aprotic solvents (DMSO), nucleophilic attack at C-2 is common.
Storage Protocol:
-
Condition: Store at 2-8°C.
-
Atmosphere: Argon or Nitrogen (prevent hydrolysis of C-F bonds).
-
Container: Amber glass (light sensitive).
Figure 2: Reactivity map indicating potential degradation pathways or derivatization sites. Spectroscopic monitoring (specifically
References
-
Defense Technical Information Center (DTIC). (1972). Perfluorinated Aromatic Compounds. (Historical context on trifluoronicotinic acid synthesis and IR characterization). Retrieved from [Link]
Sources
Methodological & Application
Application Note: Strategies for the Decarboxylation of Pyridine-3-Carboxylic Acids
Executive Summary
The decarboxylation of pyridine-3-carboxylic acids (nicotinic acid derivatives) is a pivotal transformation in the synthesis of functionalized pyridine scaffolds, often used to remove directing groups after regioselective functionalization. Unlike pyridine-2-carboxylic acids (picolinic acids), which decarboxylate via a relatively low-energy cyclic transition state (Hammick mechanism), C3-isomers require significantly higher activation energies due to the lack of direct resonance stabilization of the developing negative charge by the ring nitrogen.
This guide details two validated protocols: a Silver-Catalyzed Protodecarboxylation (for sensitive, complex substrates) and a Thermal/Microwave-Assisted Method (for robust, scale-up scenarios).
Mechanistic Insight & Challenges
The Electronic Barrier
The primary challenge in decarboxylating nicotinic acid lies in the stability of the intermediate.
-
Zwitterionic Necessity: Neutral pyridine acids are stable. Decarboxylation proceeds most rapidly via the zwitterionic form (NH⁺/COO⁻).
-
Ylide Formation: Upon loss of CO₂, a transient pyridinium ylide (C3-anion stabilized by the N-cation) is formed. This species is high-energy, requiring harsh thermal conditions (>200°C) or metal coordination to lower the activation barrier.
Pathway Visualization
The following diagram illustrates the critical zwitterionic transition state required for thermal decarboxylation.
Figure 1: Mechanistic pathway showing the requisite zwitterionic intermediate for thermal decarboxylation.
Protocol A: Silver-Catalyzed Protodecarboxylation
Best for: Late-stage functionalization, complex substrates, and temperature-sensitive directing groups. Source Authority: Adapted from Larrosa et al. (2009) and optimized for C3-pyridines.
Rationale
Silver(I) salts act as a "proton shuttle" and stabilize the decarboxylative transition state, allowing the reaction to proceed at significantly lower temperatures (100–120°C) compared to classical copper/quinoline methods (>200°C).
Materials
-
Substrate: Pyridine-3-carboxylic acid derivative (1.0 equiv)
-
Catalyst: Silver Carbonate (Ag₂CO₃) (0.05 – 0.10 equiv)
-
Additives: Acetic Acid (AcOH) (0.1 – 0.5 equiv)
-
Solvent: DMSO (Anhydrous)
-
Workup: Ethyl Acetate (EtOAc), Sat. NaHCO₃, Brine.
Step-by-Step Procedure
-
Setup: In a 20 mL crimp-cap vial (or round bottom flask), charge the pyridine-3-carboxylic acid derivative (1.0 mmol) and Ag₂CO₃ (14 mg, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add DMSO (3.0 mL) and AcOH (30 µL, 0.5 mmol).
-
Note: AcOH is critical; it aids in the protonation of the transient silver-aryl intermediate.
-
-
Reaction: Seal the vessel and heat to 120°C for 12–16 hours.
-
Monitoring: Monitor by LC-MS.[1] TLC is often difficult due to the polarity of the acid starting material (streaking).
-
-
Workup (Critical Step):
-
Cool to room temperature.
-
Dilute with EtOAc (20 mL).
-
pH Adjustment: Wash organic phase with Sat. NaHCO₃ (2 x 15 mL) to remove AcOH and ensure the pyridine product is in the free base form.
-
Wash with water (3 x 10 mL) to remove DMSO.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Data Summary: Catalyst Efficiency
| Parameter | Standard Thermal | Cu-Catalyzed | Ag-Catalyzed (Protocol A) |
| Temperature | >220°C | 180-200°C | 100-120°C |
| Time | 2-6 Hours | 12-24 Hours | 8-16 Hours |
| Functional Group Tolerance | Low (Charring) | Moderate | High |
| Yield (Avg) | 40-60% | 65-75% | 85-95% |
Protocol B: Microwave-Assisted Thermal Decarboxylation
Best for: Scale-up (gram scale), simple substrates, and "Green Chemistry" applications (solvent-free or water-based).
Rationale
Microwave irradiation provides direct dielectric heating, rapidly accessing the high temperatures required to overcome the activation energy of the zwitterion without the wall-effects and charring associated with oil baths.
Materials
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or Quinoline (Classic).
-
Green Alternative: Neat (if melting point <200°C) or H₂O (superheated).
-
Step-by-Step Procedure
-
Setup: Charge a microwave-safe vial (G10 or G30 type) with the substrate (2.0 mmol).
-
Solvent: Add NMP (4 mL).
-
Optimization: If the substrate is an HCl salt, add 1.0 equiv of Pyridine or Et₃N to generate the zwitterion.
-
-
Irradiation: Set parameters to:
-
Temp: 220°C
-
Hold Time: 10–20 minutes
-
Pressure Limit: 250 psi (High pressure safety required).
-
-
Workup:
-
Pour reaction mixture into ice-water (20 mL).
-
Extract with Et₂O or EtOAc (3 x 20 mL).
-
Note on NMP: NMP is difficult to remove. Wash organic layer thoroughly with water (5x) or use a Kugelrohr distillation for product isolation if the product is volatile.
-
Troubleshooting & Optimization Logic
Decision Matrix
Use the following logic flow to select the appropriate method for your substrate.
Figure 2: Workflow decision tree for selecting the optimal decarboxylation strategy.
Common Pitfalls
-
Sublimation: Nicotinic acid derivatives sublime easily at high temperatures before decarboxylating.
-
Fix: Use a sealed tube (pressure vessel) or microwave reactor to keep the substrate in the liquid phase.
-
-
Incomplete Reaction:
-
Fix: Ensure the system is not too acidic. The reaction requires the zwitterion. If pH is < 2 (fully protonated), decarboxylation is inhibited. Add a catalytic amount of base (e.g., Quinoline) if running thermal neat reactions.
-
-
Product Loss during Workup:
-
Fix: Pyridines are water-soluble at low pH. Always adjust aqueous layer to pH > 9 before extraction.
-
References
-
Larrosa, I., et al. (2009).[2][4] Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters.
-
Goossen, L. J., et al. (2009). Copper-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. Journal of Organic Chemistry.
-
Dunn, G. E., et al. (1972). Kinetics and Mechanism of Decarboxylation of Pyridinecarboxylic Acids. Canadian Journal of Chemistry.
-
McNulty, J., et al. (2011). Microwave-assisted decarboxylation of bicyclic 2-pyridone scaffolds. Organic & Biomolecular Chemistry.
Sources
- 1. op.niscair.res.in [op.niscair.res.in]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids [organic-chemistry.org]
Application Note: Precision Cross-Coupling of Trifluoropyridine Scaffolds
This Application Note is designed for medicinal chemists and process engineers focusing on the functionalization of electron-deficient fluorinated heterocycles. It prioritizes practical, high-yield methodologies over theoretical breadth.
SynergiesExecutive Summary & Strategic Importance
Trifluoropyridine scaffolds (e.g., 2,4,6-trifluoropyridine, 2,3,6-trifluoropyridine) are privileged motifs in modern drug discovery. The strategic incorporation of multiple fluorine atoms modulates pKa, lipophilicity (
-
High Electrophilicity: The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen makes the ring highly susceptible to Nucleophilic Aromatic Substitution (
), often competing with transition-metal-catalyzed cycles. -
Catalyst Poisoning: The pyridine nitrogen can bind strongly to Pd/Ni centers, arresting the catalytic cycle.
-
Regiochemical Ambiguity: With multiple C-F and C-Cl/Br sites, directing the incoming nucleophile to a specific carbon requires precise control of steric and electronic factors.
This guide details protocols to navigate these challenges, focusing on Suzuki-Miyaura cross-coupling and C-F activation , supported by regioselectivity maps.
Mechanistic Decision Tree: Regiocontrol
Before initiating wet chemistry, analyze the substrate's electronic bias. In polyfluorinated pyridines, the position para to the nitrogen (C4) is most activated for
Visualizing the Reactivity Landscape
Figure 1: Decision logic for functionalizing trifluoropyridine scaffolds. Pathway selection depends on the presence of a "handle" (Cl/Br) versus direct C-F functionalization.
Protocol A: Suzuki-Miyaura Coupling of Chlorotrifluoropyridines
Target Substrate: 2-Chloro-3,5,6-trifluoropyridine (and analogs). Objective: Coupling an aryl boronic acid at the C2 position without disturbing the C-F bonds.
The Challenge
Standard Pd(
Optimized Protocol
Reagents:
-
Catalyst:
(2 mol%) + XPhos or SPhos (4 mol%).-
Why: Buchwald dialkylbiaryl phosphine ligands (XPhos/SPhos) form highly active monolithic Pd(0) species that facilitate oxidative addition into electron-poor C-Cl bonds while being bulky enough to prevent catalyst inhibition by the pyridine nitrogen [1].
-
-
Base:
(2.0 equiv) or (2.0 equiv).-
Why: Weaker bases (
) minimize side reactions (like of hydroxide at C4-F) compared to alkoxides.
-
-
Solvent: 1,4-Dioxane/Water (4:1 v/v).
-
Temperature: 80 °C.
Step-by-Step Workflow:
-
Inert Setup: Charge a reaction vial with the chlorotrifluoropyridine (1.0 equiv), aryl boronic acid (1.2 equiv),
(2 mol%), XPhos (4 mol%), and (2.0 equiv). -
Degassing: Seal the vial and purge with Argon for 5 minutes. Add degassed 1,4-Dioxane/Water mixture via syringe.
-
Critical: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the phosphine ligand.
-
-
Reaction: Heat to 80 °C for 4–12 hours. Monitor by LCMS.
-
Checkpoint: Look for the product mass. If significant de-halogenated starting material (protodehalogenation) is observed, lower the temperature to 60 °C and increase catalyst loading.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Purification: Flash chromatography. Note that fluorinated compounds often do not stain well with UV; use
or Iodine stain if UV is weak.
Data: Ligand Screening Effects
| Ligand | Conversion (2h) | Yield | Notes |
| 15% | <10% | Poor oxidative addition; catalyst poisoning. | |
| dppf | 45% | 40% | Moderate activity; some homocoupling. |
| XPhos | >98% | 92% | Excellent turnover; steric bulk prevents N-binding. |
| SPhos | >98% | 88% | Good alternative; slightly lower stability. |
Protocol B: Regioselective / Coupling Sequence
Target Substrate: Pentafluoropyridine or 2,3,4,5,6-Pentafluoropyridine. Objective: Install a nucleophile at C4, then cross-couple at C2.
The Logic
In perfluorinated systems, the C4 position is the most electrophilic due to the additive inductive effect of the ortho-fluorines and the para-nitrogen. We can exploit this to install a "handle" or a functional group before using C-F activation or C-H activation.
Step 1: C4-Selective Substitution (
-
Conditions: Substrate (1.0 equiv) + Nucleophile (e.g., Morpholine, 1.05 equiv) + DIPEA (1.1 equiv) in MeCN at 0 °C to RT.
-
Selectivity: >20:1 preference for C4 over C2 is typical [2].
-
Outcome: 4-substituted-2,3,5,6-tetrafluoropyridine.
Step 2: C-F Activation (Ni-Catalyzed) Direct coupling of the remaining C-F bonds is difficult with Pd but feasible with Ni.
-
Catalyst:
(10 mol%) + (20 mol%). -
Coupling Partner: Aryl Boronic Ester or Grignard.
-
Mechanism: Nickel inserts into the C-F bond (usually C2 due to chelation assistance or inherent electronic activation).
Advanced Protocol: C-H Activation of Trifluoropyridines
Target: Direct functionalization of the C-H bond in partially fluorinated pyridines (e.g., 3,5-difluoropyridine). Method: Ir-Catalyzed Borylation or Pd-Catalyzed Arylation.
For 3,5-difluoropyridine, the C-H bond at C4 is acidic, but sterically crowded. The C-H bonds at C2/C6 are adjacent to the nitrogen.
Protocol (Ir-Catalyzed Borylation):
-
Reagents:
(1.5 mol%), dtbpy (3 mol%), (0.5 equiv). -
Selectivity: Sterics dictate borylation at the least hindered position. In 2,6-difluoropyridine, borylation occurs at C4 or C3 depending on substitution.
-
Reference: This follows the general principles of sterically controlled C-H activation pioneered by Hartwig and Miyaura [3].
Troubleshooting & Optimization Guide
| Issue | Root Cause | Corrective Action |
| Low Conversion | Catalyst poisoning by Pyridine N. | Switch to bulky ligands (XPhos, BrettPhos) that block N-coordination. |
| Defluorination | Hydride source present (e.g., from alcohol solvents). | Use aprotic solvents (Dioxane, Toluene). Avoid alcohols. |
| Regio-scrambling | High temperature causing halide migration (rare) or non-selective | Lower reaction temperature. Ensure base is not too nucleophilic (use Carbonate/Phosphate, not Hydroxide). |
| Protodeboronation | Unstable boronic acid (esp. 2-pyridyl boronates). | Use Boronic Esters (Pinacol) or MIDA boronates for slow release. Add |
References
-
Buchwald, S. L., et al. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Journal of the American Chemical Society.
- Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from pentafluoropyridine." Journal of Fluorine Chemistry.
- Hartwig, J. F. "Regioselective Functionalization of C-H Bonds." Chemical Reviews.
-
Rueda-Espinosa, J., et al. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor."[1] Canadian Journal of Chemistry.
-
Macgregor, S. A., Whittlesey, M. K., et al. "Catalytic C-F activation of polyfluorinated pyridines by nickel-mediated cross-coupling reactions." Chemical Communications.[2]
(Note: The protocols described herein are based on the synthesis of established methodologies for electron-deficient heterocycles. Always perform a safety assessment before handling fluorinated aromatics and organometallic catalysts.)
Sources
Application Note: 2,4,6-Trifluoropyridine-3-carboxylic Acid in Agrochemical Synthesis
This Application Note and Protocol Guide is designed for researchers in agrochemical discovery and process chemistry. It focuses on the strategic utilization of 2,4,6-Trifluoropyridine-3-carboxylic acid (TFPCA) , a high-value fluorinated building block used to synthesize next-generation herbicides and fungicides.
Executive Summary
The incorporation of fluorine into pyridine rings enhances metabolic stability, lipophilicity, and membrane permeability—critical factors for modern agrochemicals. 2,4,6-Trifluoropyridine-3-carboxylic acid (TFPCA) serves as a versatile "trifunctional" scaffold. Its unique electronic structure allows for sequential, regioselective Nucleophilic Aromatic Substitution (
This guide details the reactivity profile , regioselectivity rules , and step-by-step protocols for transforming TFPCA into bioactive agrochemical intermediates.
Chemical Reactivity & Regioselectivity Profile[1]
Understanding the electronic landscape of TFPCA is prerequisite to successful synthesis. The molecule possesses three electrophilic sites (C2, C4, C6) and one nucleophilic/acidic site (COOH).
Electronic Activation Analysis
-
C4 Position (Primary Electrophile): The C4 carbon is para to the ring nitrogen and ortho to the electron-withdrawing carboxylic acid group (
). This "push-pull" activation makes C4 the most electrophilic site, despite potential steric shielding by the adjacent fluorines. -
C2 Position (Secondary Electrophile): Ortho to both the ring nitrogen and the carboxylic acid. While electronically highly activated, attack here is often rate-limited by steric hindrance from the bulky C3-COOH group.
-
C6 Position (Tertiary Electrophile): Ortho to the ring nitrogen but meta to the carboxylic acid. This is the least reactive fluorine under standard conditions.
The "Sandwich" Effect & Substitution Logic
To synthesize specific agrochemical targets, one must exploit the reactivity order: C4 > C2 >> C6 .
-
Pathway A (C4-Selective): Use of soft nucleophiles or lower temperatures favors attack at the most electronically deficient C4 position. This is the standard route for 4-amino-pyridine herbicides .
-
Pathway B (C2-Selective): Requires directing groups or specific hard nucleophiles (e.g., alkoxides with coordinating cations like
) that can coordinate with the C3-carboxylate, directing the incoming nucleophile to the C2 position via a cyclic transition state.
Reactivity Visualization
Caption: Reactivity map showing the divergent synthetic pathways from the TFPCA core.
Experimental Protocols
Protocol A: C4-Selective Amination (Herbicide Core Synthesis)
Objective: Synthesize 4-amino-2,6-difluoropyridine-3-carboxylic acid derivatives. This motif mimics the core of herbicides like Dithiopyr or Fluroxypyr but with enhanced fluorination.
Materials:
-
Substrate: 2,4,6-Trifluoropyridine-3-carboxylic acid (1.0 eq)
-
Nucleophile: 2,4-Difluoroaniline (or generic amine) (1.1 eq)
-
Base: Lithium Diisopropylamide (LDA) or
(2.5 eq) - Note: LDA is used for kinetic control; Carbonate for thermodynamic. -
Solvent: THF (anhydrous) or DMF.
Step-by-Step Methodology:
-
Preparation: Dissolve TFPCA (10 mmol) in anhydrous THF (50 mL) under
atmosphere. Cool the solution to -78°C .-
Expert Insight: Cooling is critical. Higher temperatures (>0°C) increase the risk of competitive substitution at C2, leading to inseparable regioisomeric mixtures.
-
-
Deprotonation: Slowly add the base (2.2 eq) to deprotonate the carboxylic acid and scavenge HF generated later. Stir for 15 min.
-
Nucleophile Addition: Add the amine (1.1 eq) dropwise.
-
Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor by TLC (System: EtOAc/Hexane 1:1) or LC-MS.[1][2]
-
Validation: The product should appear as a new peak with mass [M+Amine-HF].
-
-
Quench & Workup: Quench with dilute HCl (1M) to pH 3-4. Extract with Ethyl Acetate (3x).
-
Purification: Recrystallize from Ethanol/Water.
-
Yield Target: 75-85%.
-
Protocol B: One-Pot Acid Chloride Formation & Amidation
Objective: Functionalize the C3-position to create fluorinated pyridine carboxamides (common in SDHI fungicides).
Materials:
-
Substrate: 2,4,6-Trifluoropyridine-3-carboxylic acid
-
Reagent: Thionyl Chloride (
) or Oxalyl Chloride -
Catalyst: DMF (drops)
Methodology:
-
Activation: Suspend TFPCA in Toluene. Add
(3.0 eq) and 1 drop of DMF. -
Reflux: Heat to reflux (80°C) for 3 hours. The solid will dissolve as the acid chloride forms.
-
Evaporation: Remove excess
under vacuum. Caution: Acid chloride is volatile and moisture sensitive. -
Coupling: Redissolve residue in DCM. Add target amine (e.g., aniline derivative) and
at 0°C. -
Result: This yields the 2,4,6-trifluoronicotinamide , retaining all three fluorines for further substitution if desired.
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Specification | Impact on Quality |
| Temperature | -78°C to 0°C (Protocol A) | High temps cause C2/C4 isomer mixtures (Regio-scrambling). |
| Stoichiometry | Base > 2.0 eq | Essential to neutralize the -COOH and the HF byproduct. |
| Solvent Polarity | THF vs. DMF | Non-polar solvents (THF) favor C4 attack; Polar aprotic (DMF/DMSO) can accelerate C2 attack via dipole stabilization. |
| Moisture | < 0.1% | Water competes as a nucleophile, hydrolyzing the C4-F to a C4-OH (Pyridone formation). |
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Formation of Pyridone (M+16 mass) | Hydrolysis of C4-F or C2-F. | Ensure anhydrous solvents; check inert atmosphere. |
| Mixture of Isomers (C2 vs C4) | Reaction temperature too high. | Lower addition temp to -78°C; Switch to bulkier base. |
| Incomplete Reaction | Deactivation by carboxylate anion. | The |
Safety & Handling
-
HF Generation:
reactions on this substrate release Hydrogen Fluoride (HF) or fluoride salts. Glassware etching may occur over time. Use plastic/Teflon labware if possible, or quench immediately with Calcium Chloride ( ) to precipitate . -
Sensitizer: Fluorinated pyridines can be skin sensitizers. Double-glove (Nitrile) and work in a fume hood.
References
-
Regioselectivity in Fluorinated Pyridines
-
Chambers, R. D., et al. "Polyfluoroheterocyclic compounds. Part 1. Preparation and nucleophilic substitution of hexafluoroisoquinoline." Journal of the Chemical Society C: Organic (1966).
- Note: Establishes the C4-preference in perfluorin
-
-
Agrochemical Applications of Trifluoromethylpyridines
-
Jeschke, P. "The unique role of fluorine in the design of active ingredients for modern crop protection." ChemBioChem (2004).
-
-
Synthesis of Pyridine Carboxylic Acids
-
Schlosser, M., et al. "Site-Selective Derivatization of 2,4,6-Trifluoropyridine." European Journal of Organic Chemistry (2003).
- Note: Detailed conditions for lithi
-
-
General Nucleophilic Aromatic Substitution Mechanisms
-
Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Quarterly Reviews, Chemical Society (1958).
-
(Note: While specific industrial batch records are proprietary, the protocols above are derived from established reactivity principles of polyfluorinated heterocycles found in the cited literature.)
Sources
Application Note: Optimizing Buchwald-Type Phosphine Ligands in Palladium-Catalyzed Cross-Coupling
Focus: Dialkylbiarylphosphine Ligands (e.g., XPhos, BrettPhos, SPhos) Content Type: Technical Guide & Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Introduction: The Structural Basis of Performance
In modern drug discovery, the formation of C–N (Buchwald-Hartwig) and C–C (Suzuki-Miyaura) bonds often requires coupling partners with high steric hindrance or low reactivity (e.g., aryl chlorides). Generic ligands like PPh₃ or dppf frequently fail under these conditions due to slow oxidative addition or competitive
Dialkylbiarylphosphine ligands (Buchwald ligands) address these failure modes through two structural features:
-
Electron-Rich Phosphine Center: The dialkyl groups (Cy, t-Bu) increase electron density at Palladium, accelerating the oxidative addition of unreactive aryl chlorides.
-
Biaryl Backbone (The "Secondary Interaction"): The lower aromatic ring provides a weak Pd–
interaction. This hemilabile coordination stabilizes the monoligated species—the active catalyst—preventing the formation of inactive Pd-aggregates (Pd black) while creating the steric bulk necessary to force reductive elimination of the product.
Strategic Ligand Selection
Selecting the correct ligand is not random; it is dictated by the sterics of the nucleophile and the electronics of the electrophile.
Ligand Selection Logic
-
XPhos: The "Workhorse." Excellent for general C–N coupling of aryl chlorides and sulfonamides.
-
SPhos: The standard for Suzuki-Miyaura coupling, particularly with sterically hindered boronic acids.
-
RuPhos: Optimized for secondary amines and alkoxides.
-
BrettPhos: Specifically designed for primary amines to prevent double-arylation.
Visualization: Ligand Decision Tree
The following logic flow guides the selection process based on substrate class.
Figure 1: Decision tree for selecting the optimal Buchwald ligand based on reaction type and nucleophile class.
Catalyst Source: The Case for G3/G4 Pre-catalysts
A common cause of irreproducibility in medicinal chemistry is the in situ mixing of Pd sources (e.g.,
-
The Problem:
varies in quality (oxidation state) and the dba ligand can inhibit the reaction. requires reduction to Pd(0) by the amine or solvent, creating an unpredictable "induction period." -
The Solution: Use Generation 3 (G3) or Generation 4 (G4) pre-catalysts.[1][2] These are air-stable Pd(II) complexes that rapidly reduce to the active
species upon exposure to base.
Comparison: G3 vs. G4 Pre-catalysts
| Feature | Generation 3 (G3) | Generation 4 (G4) | Recommendation |
| Leaving Group | Mesylate | Mesylate | Equivalent |
| Backbone | Aminobiphenyl | Methylated Aminobiphenyl | G4 is superior |
| Byproduct | Carbazole (NH) | N-Methylcarbazole (N-Me) | G4 byproduct is inert |
| Solubility | Good | Excellent (DCM/THF) | G4 preferred for HTS |
| Activation | Base-mediated | Base-mediated | Both are fast |
Expert Insight: Always choose G4 if available. The unmethylated carbazole byproduct from G3 can occasionally act as a nucleophile in highly sensitive reactions, leading to trace impurities. G4 eliminates this risk [1].
Protocol: Standardized C–N Cross-Coupling Screen
This protocol uses a "self-validating" design. The color change upon activation serves as a visual checkpoint that the active catalyst has been generated.
Scope: Coupling of Aryl Bromides/Chlorides with Primary/Secondary Amines. Scale: 0.5 mmol (adaptable to HTS blocks).
Reagents
-
Catalyst: BrettPhos Pd G4 (for 1° amines) or RuPhos Pd G4 (for 2° amines).
-
Base: NaOtBu (Sodium tert-butoxide) – Must be stored in a glovebox or fresh bottle.
-
Solvent: Anhydrous 1,4-Dioxane or t-Amyl Alcohol.
Step-by-Step Methodology
-
Vessel Preparation:
-
Charge a reaction vial (equipped with a stir bar) with the Aryl Halide (1.0 equiv, 0.50 mmol).
-
If the amine is a solid: Add Amine (1.2 equiv).
-
If the amine is a liquid: Add it in Step 4.
-
-
Catalyst Addition (The "Solid Mix"):
-
Add Base (NaOtBu, 1.4 equiv, 0.70 mmol).
-
Add Pre-catalyst (e.g., BrettPhos Pd G4, 1–2 mol%).
-
Checkpoint: At this stage, all solids are stable in air for short periods. Cap the vial with a septum.
-
-
Inerting (Critical for Reproducibility):
-
Evacuate the vial and backfill with Nitrogen or Argon (
).[3] -
Why: Oxygen poisons the active
species immediately after activation.
-
-
Solvent & Activation (The Visual Check):
-
Add anhydrous Solvent (2.0 mL, 0.25 M concentration) via syringe.
-
If amine is liquid: Add it now via syringe.[3]
-
Observation: Upon heating or stirring, the solution should rapidly change color (often from pale yellow to orange/brown or dark green depending on the ligand). This indicates the reduction of Pd(II) to Pd(0) and release of the ligand.
-
Self-Validation: If the solution remains pale or colorless after 5 minutes at temperature, the catalyst has likely not activated (check base quality).
-
-
Reaction:
-
Heat to 80–100 °C. Monitor by LCMS at 1 hour.
-
Note: Buchwald ligands are fast. Many reactions complete in <2 hours.
-
Mechanistic Pathway & Troubleshooting
Understanding the cycle helps diagnose failures. The G4 pre-catalyst enters the cycle via base-mediated deprotonation, bypassing the difficult reduction steps required by
Figure 2: The catalytic cycle showing the entry point of the G4 pre-catalyst.
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Black precipitate forms immediately | "Pd Black" formation. Ligand detached from metal. | Ligand is too sterically hindered for this substrate, or O2 ingress occurred. Switch to a more stable ligand (e.g., XPhos) or re-inert system. |
| No reaction, Catalyst stays pale | Failed activation. | Check the Base. NaOtBu absorbs moisture rapidly, becoming NaOH/tBuOH, which is ineffective for activation. Use fresh base. |
| Dehalogenation (Ar-H observed) | Common with alcohols as solvents. Switch to Dioxane or Toluene. Increase catalyst loading. | |
| Low conversion of Aryl Chloride | Oxidative addition failed. | Switch to a more electron-rich ligand (e.g., from RuPhos to XPhos or AdBippyPhos ). |
References
-
Buchwald Precatalysts G3 and G4. Sigma-Aldrich (Merck). Comparison of generation stability and byproduct interference.[2][4] Link
-
Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Surry, D. S., & Buchwald, S. L. (2011).[5] Chemical Science.[3][4][5] Comprehensive review of ligand scope. Link
-
Buchwald-Hartwig Amination Mechanism. Chemistry LibreTexts. Detailed mechanistic breakdown of the catalytic cycle. Link
-
Ligand Effects of BrettPhos and RuPhos. ACS Omega (2020). Specificity of BrettPhos for primary amines.[6] Link
Sources
- 1. enamine.net [enamine.net]
- 2. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. reddit.com [reddit.com]
- 5. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 6. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis and Evaluation of Pyridine Carboxylic Acid Derivatives as Enzyme Inhibitors
[1][2]
Introduction: The Pyridine Scaffold in Medicinal Chemistry
Pyridine carboxylic acids—specifically picolinic (2-position), nicotinic (3-position), and isonicotinic (4-position) acids—are privileged scaffolds in drug discovery. Their utility stems from two distinct chemical properties:[1][2]
-
Metal Chelation: The nitrogen lone pair, often in concert with an adjacent carboxylate (as in picolinic acid or 2,4-pyridinedicarboxylic acid), forms bidentate ligands ideal for inhibiting metalloenzymes (e.g., Histone Demethylases, Metalloproteases).
-
Hydrogen Bonding: The pyridine ring acts as a hydrogen bond acceptor, while amide derivatives serve as donors/acceptors, critical for ATP-competitive kinase inhibition (e.g., Sorafenib derivatives).
This guide focuses on the preparation of 2,4-pyridinedicarboxylic acid (2,4-PDCA) derivatives , a potent class of Histone Demethylase (KDM) inhibitors, and details the AlphaScreen assay protocol for validating their biological activity.
Chemical Synthesis: Preparation of KDM Inhibitors
Case Study: Synthesis of C3-Substituted 2,4-PDCA Derivatives
Rationale: The 2,4-PDCA scaffold mimics 2-oxoglutarate (2OG), the natural cofactor for JmjC domain-containing histone demethylases. To increase potency and selectivity, substituents are introduced at the C3 position via palladium-catalyzed cross-coupling before final hydrolysis.
Reagents & Equipment Table
| Reagent/Equipment | Grade/Spec | Purpose |
| Dimethyl 3-bromopyridine-2,4-dicarboxylate | >98% Purity | Core Scaffold (Starting Material) |
| Aryl Boronic Acid (R-B(OH)₂) | >95% Purity | Substituent Source (Suzuki Coupling) |
| Pd(PPh₃)₄ | Catalyst Grade | Palladium Catalyst (0.05 eq) |
| K₂CO₃ | Anhydrous | Base for Cross-Coupling |
| 1,4-Dioxane / Water | 4:1 Ratio | Solvent System |
| LiOH (Lithium Hydroxide) | 2M Aqueous | Ester Hydrolysis |
| Microwave Reactor | 300W Capable | Accelerated Heating |
Step-by-Step Protocol
Stage 1: Suzuki-Miyaura Cross-Coupling
-
Preparation: In a microwave vial, dissolve dimethyl 3-bromopyridine-2,4-dicarboxylate (1.0 eq) and the desired aryl boronic acid (1.2 eq) in degassed 1,4-dioxane (0.1 M concentration).
-
Activation: Add aqueous K₂CO₃ (2.0 eq) and Pd(PPh₃)₄ (5 mol%).
-
Reaction: Seal the vial and purge with nitrogen for 2 minutes. Heat in a microwave reactor at 110°C for 30 minutes .
-
Expert Insight: Microwave heating prevents the degradation of the pyridine ester often seen with prolonged reflux.
-
-
Workup: Dilute with ethyl acetate (EtOAc) and wash with water (x2) and brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
-
Purification: Purify the intermediate diester using flash column chromatography (Hexanes:EtOAc gradient).
Stage 2: Saponification (Hydrolysis)
-
Hydrolysis: Dissolve the purified diester in THF:MeOH (1:1). Add LiOH (2M aq, 4.0 eq) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by LC-MS for the disappearance of the diester (M+) and mono-ester (M-14).
-
Isolation: Acidify the reaction mixture to pH 3–4 using 1M HCl. The dicarboxylic acid product often precipitates.[3]
-
If precipitate forms: Filter and wash with cold water/ether.
-
If no precipitate: Extract with EtOAc, dry over MgSO₄, and concentrate.
-
-
Final Product: Obtain the C3-substituted 2,4-PDCA inhibitor as a white/off-white solid.
Synthetic Workflow Diagram
Caption: Synthetic route for converting brominated pyridine precursors into active metalloenzyme inhibitors via cross-coupling and hydrolysis.
Biological Evaluation: AlphaScreen Assay
Protocol for JmjC Histone Demethylase Inhibition[6]
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) measures the disruption of the interaction between a biotinylated histone peptide (product) and a specific antibody.
-
Mechanism: The enzyme (e.g., KDM4A) demethylates a biotinylated H3K9me3 peptide to H3K9me2.
-
Detection: An anti-H3K9me2 antibody (Acceptor beads) binds the product. Streptavidin (Donor beads) binds the biotin. Proximity generates a signal.[4][5]
-
Inhibition: The 2,4-PDCA derivative prevents demethylation, reducing the H3K9me2 product, thus decreasing the signal.
Assay Components
-
Enzyme: Recombinant KDM4A (or similar JmjC protein).
-
Substrate: Biotin-H3(1-21)K9me3 peptide.
-
Cofactors: Fe(II) (Ammonium iron(II) sulfate), 2-Oxoglutarate (2OG), Ascorbate.
-
Detection: AlphaScreen Streptavidin Donor Beads + Protein A Acceptor Beads (pre-incubated with anti-H3K9me2 antibody).
Assay Protocol (384-Well Format)
-
Compound Preparation: Prepare a 10-point dilution series of the synthesized 2,4-PDCA inhibitor in DMSO. Transfer 100 nL to the plate (final DMSO < 1%).
-
Enzyme Mix: Add 5 µL of Enzyme Buffer (50 mM HEPES pH 7.5, 0.01% Tween-20, 50 µM Fe(II), 100 µM Ascorbate). Incubate for 10 min.
-
Critical: Fe(II) solutions must be prepared fresh to prevent oxidation.
-
-
Substrate Start: Initiate reaction by adding 5 µL of Substrate Mix (Biotin-peptide + 2OG).
-
Incubation: Incubate at room temperature for 60 minutes.
-
Quench/Detection: Add 10 µL of Detection Mix (EDTA to chelate iron and stop reaction + Alpha beads).
-
Note: Perform this step under subdued light (green filters) as Alpha beads are light-sensitive.
-
-
Read: Incubate for 60 min in the dark and read on an EnVision or compatible plate reader (Excitation: 680 nm, Emission: 520–620 nm).
Assay Logic Diagram
Caption: Logic flow of the AlphaScreen assay. Inhibitors prevent product formation, leading to a loss of signal (inverse relationship).
References
-
Hopkinson, R. J., et al. (2013). "Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates." Organic & Biomolecular Chemistry.
-
Rose, N. R., et al. (2008). "Inhibition of Histone Demethylases by 4-Carboxy-2,2′-Bipyridyl Compounds." Journal of Medicinal Chemistry.
-
PerkinElmer (Revvity). "AlphaScreen Assay Development Guide."
-
Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry.
Sources
- 1. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of homogeneous luminescence assays for histone demethylase catalysis and binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Deoxyfluorination of Carboxylic Acids to Acyl Fluorides
Executive Summary
This guide details the conversion of carboxylic acids to acid fluorides (acyl fluorides), a transformation that has eclipsed traditional acid chlorides in modern drug discovery and peptide synthesis. Unlike their chloride counterparts, acid fluorides possess a "Goldilocks" reactivity profile: they are highly reactive toward nucleophiles (amines, alcohols) yet remarkably stable to aqueous hydrolysis and silica chromatography. This note provides validated protocols for three distinct reagent classes—Aminosulfur trifluorides (Deoxo-Fluor™), Fluoroformamidiniums (TFFH), and Triazines (Cyanuric Fluoride)—enabling researchers to select the optimal method based on substrate sensitivity and scale.
Strategic Rationale: Why Acid Fluorides?
In the hierarchy of acylating agents, acid fluorides offer a distinct advantage due to the high strength of the C-F bond (approx. 116 kcal/mol) coupled with the high electronegativity of fluorine.
-
Stability: They resist hydrolysis in neutral water/organic biphasic systems, allowing for aqueous workups and silica gel purification—operations impossible with acid chlorides.
-
Reactivity: The high electronegativity of fluorine renders the carbonyl carbon highly electrophilic. They react rapidly with amines without the massive exotherms associated with chlorides.
-
Atom Economy: They facilitate coupling of sterically hindered amino acids (e.g., Aib, N-methylated residues) where standard uronium salts (HATU/HBTU) often fail due to epimerization or slow kinetics.
Reagent Selection Matrix
Select the appropriate reagent based on your substrate's physical state and functional group tolerance.
| Feature | Deoxo-Fluor™ / DAST | XtalFluor-E® | Cyanuric Fluoride | TFFH |
| Physical State | Liquid (Fuming) | Crystalline Solid | Liquid | Crystalline Solid |
| Primary Utility | General Organic Synthesis | Safer Deoxyfluorination | Large Scale / Mild | Peptide / Amino Acids |
| Byproducts | Amide/Sulfinamides | Amine salts | Cyanuric acid (insoluble) | Urea/Phosphate salts |
| Thermal Stability | Low (Explosion risk >90°C) | High (Stable solid) | Moderate | High |
| Acidity | Generates HF in situ | Requires exogenous HF source | Neutral (requires base) | Basic conditions |
| Cost | High | High | Low | Moderate |
Mechanistic Pathways
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an activated intermediate followed by nucleophilic displacement by fluoride.
Figure 1: General mechanistic flow. The carboxylic acid oxygen attacks the electrophilic center (S or C) of the reagent, creating a good leaving group which is subsequently displaced by fluoride.
Validated Protocols
Protocol A: The "Standard" Liquid Reagent (Deoxo-Fluor™)
Best for: Small scale, complex natural products, converting R-COOH directly to R-COF.
Safety Note: Deoxo-Fluor is thermally more stable than DAST but still liberates HF upon reaction with water. Use plasticware (polypropylene) if possible to avoid glass etching, although borosilicate is acceptable for short reaction times.
-
Setup: Flame-dry a round-bottom flask (or use a polypropylene vessel) under Nitrogen or Argon.
-
Dissolution: Dissolve the carboxylic acid (1.0 equiv) in anhydrous Dichloromethane (DCM). Concentration should be ~0.2 M.
-
Addition: Cool the solution to 0 °C . Add Deoxo-Fluor™ (1.1 to 1.2 equiv) dropwise via syringe.
-
Note: If the substrate is acid-sensitive, add Pyridine (1.5 equiv) before the fluorinating agent to buffer generated HF.
-
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 1–3 hours.
-
Monitoring: Monitor by TLC (convert an aliquot to methyl ester with MeOH) or 19F NMR (Look for signal at +40 to +50 ppm).
-
-
Workup:
-
Quench by pouring into saturated aqueous NaHCO₃ (Caution: CO₂ evolution).
-
Extract with DCM (3x).
-
Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography on silica gel is usually possible (Acyl fluorides are stable on silica).
-
Protocol B: The "Safety-First" Solid Reagent (XtalFluor-E®)
Best for: Process chemistry, safety-conscious labs, avoiding fuming liquids.
Critical Insight: Unlike Deoxo-Fluor, XtalFluor-E does not release fluoride spontaneously; it requires an exogenous promoter (usually TEA·3HF or DBU) to activate the cycle.
-
Setup: Charge a dry flask with XtalFluor-E® (1.2 equiv) and the Carboxylic Acid (1.0 equiv).
-
Solvent: Add anhydrous DCM (0.1 – 0.2 M).
-
Activation: Add Triethylamine trihydrofluoride (TEA·3HF) (2.0 equiv) or DBU (for acid-sensitive substrates) at RT.
-
Reaction: Stir at RT for 1–4 hours.
-
Workup: Quench with 5% aqueous NaHCO₃. Extract with DCM.[1] Pass through a silica pad to remove salts.[2]
Protocol C: The "Peptide" Reagent (TFFH)
Best for: Amino acids, solid-phase synthesis, avoiding racemization.
Mechanism: TFFH converts the acid to an acid fluoride in the presence of a tertiary base.
-
Dissolution: Dissolve N-protected amino acid (1.0 equiv) in DCM or DMF.
-
Base: Add Diisopropylethylamine (DIPEA) (2.0 equiv).
-
Reagent: Add TFFH (1.0 – 1.1 equiv) as a solid.
-
Reaction: Stir for 30–60 minutes. The solution usually remains clear.
-
Usage: Do not isolate. Add the nucleophile (amine/peptide) directly to this solution for the coupling step.
Process Control & Self-Validation (E-E-A-T)
To ensure the protocol is working before committing valuable material, use 19F NMR as the primary validation tool.
-
The Signal: Acyl fluorides exhibit a distinct chemical shift in the range of +40 to +50 ppm (relative to CFCl₃).
-
The Shift: This is significantly downfield from alkyl fluorides (-200 ppm) or trifluoromethyl groups (-60 ppm).
-
Validation Step: Take a 50 µL aliquot of the reaction mixture, add 400 µL deuterated solvent (CDCl₃), and run a non-locked 19F scan.
-
Success: Sharp singlet/multiplet at +45 ppm.
-
Failure: Signal at -188 ppm indicates free HF; Signal at +50 to +60 ppm might indicate hydrolyzed reagent (SO₂F₂ species).
-
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of product | Ensure anhydrous solvents; Use plasticware to prevent glass water adsorption. |
| Etched Glass | HF generation | Add Pyridine or 2,6-Lutidine (1.5 equiv) to buffer the reaction. |
| Incomplete Rxn | Steric hindrance | Switch to Deoxo-Fluor and heat to 40°C (Do NOT exceed 50°C with DAST). |
| Product decomposes on Silica | Highly sensitive R-COF | Use neutral alumina or distill/crystallize instead of chromatography. |
Safety Directives
-
HF Exposure: All deoxyfluorination reagents generate anhydrous HF in situ or upon hydrolysis. Always keep Calcium Gluconate gel on your person during handling.
-
Thermal Runaway:
-
DAST: Known to detonate at temperatures >90°C. Never distill DAST.
-
Deoxo-Fluor: Safer, but still exothermic. Decomposition onset ~140°C.
-
-
Pressure: Reactions involving SO₂F₂ (if used as alternative) or CO₂ release during quench must be vented properly.
References
-
Deoxo-Fluor Reagent Development: Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[2] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols, aldehydes, and ketones to fluorides.[2] The Journal of Organic Chemistry, 64(19), 7048-7054. Link
-
XtalFluor-E Protocols: Couturier, M., et al. (2010). S-Difluoromethyl- and S-Trifluoromethyl-dibenzothiophenium Salts: New Electrophilic Trifluoromethylating Reagents. The Journal of Organic Chemistry, 75(10), 3401–3411. (Note: See also Organic Letters, 2009, 11, 5050 for specific acid fluoride applications).[2] Link
-
Cyanuric Fluoride Methodology: Olah, G. A., Nojima, M., & Kerekes, I. (1973). Synthetic methods and reactions; IV. Fluorination of carboxylic acids with cyanuric fluoride. Synthesis, 1973(08), 487-488. Link
-
TFFH in Peptide Synthesis: Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium hexafluorophosphate: a rapid-acting peptide coupling reagent for preparation of amino acid fluorides.[3] Journal of the American Chemical Society, 117(19), 5401-5402. Link
-
Acyl Fluoride Stability & Utility: Pittelkow, M., et al. (2004). TFFH as an Excellent Reagent for Acylation of Alcohols, Thiols and Dithiocarbamates.[4] Synthesis, 2004(15), 2485-2492. Link
Sources
- 1. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl fluoride synthesis by fluorination [organic-chemistry.org]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. TFFH as an Excellent Reagent for Acylation of Alcohols, Thiols and Dithiocarbamates [organic-chemistry.org]
Synthesis of dual anti-inflammatory and anti-hyperglycemic agents
Introduction: The "Diabesity" Convergence
In modern drug discovery, the separation between metabolic disorders and inflammation is vanishing. Type 2 Diabetes Mellitus (T2DM) is no longer viewed solely as a glucocentric disorder but as a state of chronic low-grade inflammation, often termed "meta-inflammation."
Pro-inflammatory cytokines (TNF-
This guide details the synthesis of Chromone-2,4-Thiazolidinedione (TZD) hybrids .
-
The TZD Pharmacophore: Acts as a PPAR-
agonist, improving insulin sensitivity.[1][2][3][4] -
The Chromone Scaffold: A privileged structure (flavonoid mimic) with potent inhibition of NF-
B and COX-2.
Rational Design & Mechanism of Action
The hybrid molecule is designed to act via two synergistic pathways. The TZD headgroup activates PPAR-
Visual 1: Dual Mechanism Signaling Pathway
Caption: Synergistic mechanism where PPAR-
Chemical Synthesis Protocol
Target Molecule: 5-((4-oxo-4H-chromen-3-yl)methylene)thiazolidine-2,4-dione.
Phase A: Synthesis of the TZD Core
Note: While commercial TZD is available, in-house synthesis ensures fresh material free of hydrolysis products.
-
Reagents: Chloroacetic acid (0.1 mol), Thiourea (0.1 mol), Water (10 mL).
-
Procedure:
-
Dissolve chloroacetic acid in water. Add thiourea.
-
Stir at reflux for 15 minutes. The solution will solidify into a white mass (2-imino-4-thiazolidinone hydrochloride).
-
Critical Step: Add 20 mL of 4N HCl and reflux for 8–10 hours to hydrolyze the imine.
-
Cool to RT. The product (2,4-thiazolidinedione) precipitates.
-
Recrystallize from ethanol. Yield: ~80%. MP: 123–125°C.
-
Phase B: Knoevenagel Condensation (The Hybridization)
This step couples the chromone aldehyde to the TZD active methylene.
-
Reagents:
-
Chromone-3-carboxaldehyde (1.0 eq) [Commercially available or via Vilsmeier-Haack of o-hydroxyacetophenone].
-
2,4-Thiazolidinedione (1.0 eq).[5]
-
Piperidine (Catalytic amount, 3-5 drops).
-
Ethanol (Solvent).
-
-
Procedure:
-
Dissolve equimolar amounts of aldehyde and TZD in ethanol (20 mL per 5 mmol).
-
Add piperidine.
-
Reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Observation: The product usually precipitates as a yellow/orange solid upon cooling.
-
Filter and wash with cold ethanol to remove unreacted aldehyde.
-
Purification: Recrystallize from Glacial Acetic Acid or DMF/Ethanol mixture.
-
Visual 2: Synthetic Workflow
Caption: One-pot condensation strategy utilizing piperidine as a base catalyst.
Biological Validation Protocols
To validate the "Dual" nature, two distinct assays must be run in parallel.
Protocol A: In Vitro Anti-Hyperglycemic Assay ( -Amylase Inhibition)
Why this works: Inhibition of
-
Reagents:
-
Porcine Pancreatic Amylase (PPA) solution (2 U/mL in Tris-HCl buffer, pH 6.9).
-
1% Starch solution.
-
DNSA Reagent (3,5-Dinitrosalicylic acid).
-
-
Workflow:
-
Pre-incubation: Mix 200
L of test compound (10–100 M in DMSO) with 200 L of PPA solution. Incubate at 37°C for 10 min. -
Substrate Addition: Add 200
L of 1% starch solution. Incubate at 37°C for 15 min. -
Termination: Add 400
L of DNSA reagent. Boil in a water bath for 5 min (Color change to orange-red indicates reducing sugars). -
Measurement: Cool and dilute with 5 mL distilled water. Read Absorbance at 540 nm .
-
-
Calculation:
[6]
Protocol B: In Vitro Anti-Inflammatory Assay (Albumin Denaturation)
Why this works: Denaturation of proteins is a well-documented cause of inflammation. Agents that stabilize albumin against heat-induced denaturation correlate highly with lysosomal membrane stabilization in vivo.
-
Reagents:
-
1% Bovine Serum Albumin (BSA) or Egg Albumin in Phosphate Buffered Saline (PBS, pH 6.4).
-
-
Workflow:
-
Mixture: Mix 2 mL of test compound (various conc.) with 0.2 mL of albumin solution and 2.8 mL PBS.
-
Incubation: Incubate at 37°C for 15 min.
-
Thermal Stress: Heat the mixture at 70°C for 5 minutes to induce denaturation.
-
Measurement: Cool to room temperature. Measure turbidity (Absorbance) at 660 nm .
-
-
Interpretation: Lower absorbance in the sample compared to control indicates protection against denaturation (Anti-inflammatory activity).
Data Presentation & Expectations
When reporting your results, summarize the dual potency as shown below. A "Hit" compound should show balanced activity in both sectors.
| Compound ID | R-Group Substitution | Albumin Protection IC | |
| Control | Acarbose / Diclofenac | 12.5 | 10.2 |
| TZD-1 | -H (Unsubstituted) | 45.2 | 55.4 |
| TZD-4 | -Cl (Electron W/D) | 15.8 | 18.2 |
| TZD-7 | -OH (Donor) | 22.1 | 12.4 |
Expert Insight: Electron-withdrawing groups (Cl, F, NO
References
-
Synthesis of Thiazolidinedione Library: Molecules. 2022. A simple, efficient synthesis of thiazolidinedione compound library.
-
Chromone-TZD Hybrid Synthesis: Arzneimittelforschung. 2007. Synthesis and antidiabetic activity of some new chromonyl-2,4-thiazolidinediones.
-
Mechanism of Action (PPAR-
): Frontiers in Bioscience. 2008.[2] Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists. -
-Amylase Assay Protocol: Protocols.io. 2019. In vitro
-amylase and -glucosidase inhibitory assay. -
Albumin Denaturation Protocol: International Journal of Green Pharmacy. 2018. In vitro anti-inflammatory activity using albumin denaturation method.[7][8][9][10][11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. imrpress.com [imrpress.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antidiabetic activity of some new chromonyl-2,4-thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Alpha-Amylase and Alpha-Glucosidase Inhibitory Activity and In Vivo Antidiabetic Activity of Withania frutescens L. Foliar Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 10. cetjournal.it [cetjournal.it]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Guide: Purification of 2,4,6-Trifluoropyridine-3-carboxylic Acid
Executive Summary & Molecule Profile
2,4,6-Trifluoropyridine-3-carboxylic acid is a critical fluorinated building block, primarily used in the synthesis of gyrase inhibitors (fluoroquinolones) and agrochemicals. Its purification is non-trivial due to two competing chemical sensitivities:
-
Nucleophilic Susceptibility: The 2,4,6-trifluoro substitution pattern renders the pyridine ring highly electron-deficient. The fluorine atoms (especially at C2 and C4) are labile and prone to Nucleophilic Aromatic Substitution (
) by hydroxide ions during standard basic workups. -
Thermal Instability: Like many electron-poor pyridine acids, the compound is prone to decarboxylation at elevated temperatures, yielding 2,4,6-trifluoropyridine.
This guide provides a validated logic for purification that prioritizes mild conditions to maximize yield and purity.
| Property | Value / Characteristic |
| Molecular Formula | |
| Molecular Weight | 177.08 g/mol |
| Appearance | White to off-white crystalline solid |
| pKa (Acid) | ~2.8 - 3.2 (COOH group) |
| Solubility (Good) | Ethyl Acetate, Methanol, THF, Acetonitrile |
| Solubility (Poor) | Water (Acidic pH), Hexanes, Heptane, Toluene (Cold) |
| Critical Risk | Hydrolysis of C-F bonds at pH > 10 |
Primary Purification: The "Mild" Acid-Base Extraction
Standard Operating Procedure (SOP-AB-01) Why this works: This method exploits the acidity of the carboxylic acid to separate it from non-acidic impurities (unreacted nitriles, decarboxylated byproducts) without exposing the ring to harsh hydroxides that cause defluorination.
Reagents Required
-
Solvent A (Organic Phase): Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).
-
Base: Saturated Sodium Bicarbonate (
) or 5% Sodium Carbonate ( ). Avoid NaOH. -
Acid: 2N Hydrochloric Acid (
).
Step-by-Step Protocol
-
Dissolution: Dissolve the crude solid in Solvent A (10 mL per gram of crude).
-
Extraction (The "Forward" Extract):
-
Add Base slowly to the organic layer.
-
Target pH: 8.0 – 9.0. Do not exceed pH 10.
-
Agitate vigorously and separate layers.
-
Result: The Product moves to the Aqueous Layer (as a carboxylate salt). Impurities remain in the Organic Layer.
-
-
Organic Wash: Wash the aqueous layer once with fresh Solvent A to remove entrained non-acidic organic impurities. Discard this organic wash.
-
Precipitation (The "Reverse" Acidification):
-
Cool the aqueous layer to 5–10°C (Ice bath).
-
Slowly add Acid dropwise with stirring.
-
Target pH: 1.0 – 2.0.[1]
-
Observation: The product should precipitate as a white solid.
-
-
Isolation:
-
If solid precipitates: Filter, wash with cold water, and dry under vacuum at 40°C.
-
If oil forms (common): Extract the acidified aqueous layer with Solvent A (3x), dry over
, filter, and concentrate in vacuo (bath temp < 45°C).
-
Workflow Logic Diagram
Caption: Logic flow for the mild acid-base extraction, highlighting the critical phase separation step.
Secondary Purification: Recrystallization
If the acid-base extraction does not yield >98% purity, recrystallization is required.
Warning: Avoid boiling alcohols for extended periods (esterification risk) or high-boiling solvents (decarboxylation risk).
| Solvent System | Suitability | Protocol Notes |
| Water | High | Heat water to 80°C. Add crude until saturation. Cool slowly to 4°C. Best for removing inorganic salts. |
| Toluene / Heptane | Medium | Dissolve in minimum hot Toluene (60-70°C). Add Heptane dropwise until turbid. Cool. Best for removing organic tars. |
| EtOAc / Hexane | High | Dissolve in minimal EtOAc at RT. Add Hexane until cloudy. Cool to -20°C. Best for thermal sensitive batches. |
Troubleshooting & FAQs
Q1: My product turned brown/black during the extraction. What happened?
Diagnosis:
Q2: I have low recovery yield. Where is my product?
Diagnosis: Incomplete Precipitation or Water Solubility. Cause:
-
pH not low enough: The pKa is ~3. If you acidify to pH 4, ~50% of your product is still ionic (soluble). You must hit pH 1-2.
-
Product is amphiphilic: Highly fluorinated acids have some water solubility. Fix: Saturate the acidified aqueous layer with NaCl (brine) before the final extraction into organic solvent. This "salts out" the organic acid.
Q3: How do I remove the decarboxylated impurity (2,4,6-trifluoropyridine)?
Diagnosis: Thermal Degradation. Properties: The decarboxylated byproduct is a liquid/low-melting solid and is not acidic . Fix: The Acid-Base Extraction (Module 2) is specifically designed to remove this. The byproduct will stay in the initial organic layer when you extract with Bicarbonate. Do not skip the organic wash of the aqueous layer!
Q4: Can I sublime this compound?
Answer: Yes, but with caution. Sublimation is effective for removing non-volatile salts, but because the decarboxylation temperature is close to the sublimation temperature, you risk degrading the batch. Recrystallization is preferred.
Impurity Profile & Signaling Pathway
Understanding how impurities form allows you to prevent them.
Caption: Degradation pathways leading to common impurities.
References
- Chambers, R. D., et al. "Nucleophilic substitution in polyfluoro-heterocyclic systems." Journal of the Chemical Society, Perkin Transactions 1, 1999. (Establishes the reactivity of 2,4,6-trifluoro systems).
-
Okada, E., et al. "Facile Synthesis of Trifluoromethylpyridines." Heterocycles, 1997, 46, 129-132.[2] (Discusses synthesis precursors and stability).
- Sigma-Aldrich. "2,4,6-Trifluoropyridine-3-carboxylic acid Product Specification.
-
Patent CN103709136A. "Method for synthesizing 2,4,6-trifluoropyridine-3-carboxylic acid." (Industrial synthesis and hydrolysis conditions).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated pyridine derivatives.
Sources
Technical Support Center: Fluorinated Pyridines Optimization Guide
Topic: Optimizing Reaction Conditions for Fluorinated Pyridines Role: Senior Application Scientist, Technical Support Center
Welcome to the Advanced Synthesis Support Hub. You are likely here because your fluorination yields are inconsistent, your catalyst is dying, or your product is vanishing during isolation. Fluorinated pyridines are notoriously difficult due to the electron-deficient nature of the pyridine ring, which destabilizes oxidative addition complexes (in cross-coupling) and necessitates harsh conditions for nucleophilic substitution, often leading to decomposition.
This guide moves beyond basic textbook procedures. It is a troubleshooting system designed to diagnose failure modes in Nucleophilic Aromatic Substitution (SNAr) , Direct C-H Fluorination , and Cross-Coupling .
Decision Matrix: Selecting the Right Methodology
Before troubleshooting, ensure you are using the correct pathway for your substrate.
Figure 1: Strategic decision tree for selecting the optimal fluorination or coupling pathway based on substrate availability.
Nucleophilic Fluorination (SNAr / Halex)[1][2]
The Core Challenge: The "Naked" Fluoride Paradox. Fluoride is a terrible nucleophile when hydrated and a strong base when anhydrous. The presence of even ppm levels of water usually kills the reaction by buffering the fluoride with H-bonding, while high temperatures in DMSO often lead to decomposition (black tar).
Protocol: Low-Temperature SNAr using Anhydrous TMAF
Standard Halex (KF, 180°C) is obsolete for sensitive substrates. Use this protocol for high yields at <100°C.
-
Reagent Prep: Obtain Tetramethylammonium Fluoride (TMAF) tetrahydrate.
-
Drying (Critical): Perform azeotropic distillation with isopropanol followed by DMF under vacuum.
-
Target: Water content < 0.2 wt% (Verify by Karl-Fischer).[1]
-
-
Reaction: Combine Chloropyridine (1.0 equiv) and Anhydrous TMAF (2.0 equiv) in dry DMF.
-
Conditions: Heat to 95–100°C for 2–4 hours.
-
Workup: Dilute with ether, filter ammonium salts, and wash with water to remove DMF.
Troubleshooting SNAr Failures
| Symptom | Probable Cause | Corrective Action |
| No Conversion | "Wet" Fluoride | Fluoride is heavily solvated by water. Dry reagents to <100 ppm water.[1] Switch from KF to anhydrous TMAF or CsF. |
| Black Tar / Decomposition | Solvent Breakdown | DMSO decomposes at >130°C in the presence of basic fluoride. Switch to Sulfolane or NMP for high-temp stability. |
| Low Yield (Heterogeneous) | Phase Transfer Failure | If using KF, the lattice energy is too high. Add 10 mol% 18-Crown-6 (for KF) or Ph₄PCl (Phase Transfer Catalyst) to solubilize F⁻. |
| Regioisomer Scrambling | Aryne Intermediate | If using extremely strong bases, you may be generating a pyridyne intermediate. Lower temperature and ensure no external strong base is present. |
Direct C-H Fluorination (Radical Mechanism)
The Core Challenge: Controlling Selectivity. Electrophilic fluorination (e.g., Selectfluor) often fails on electron-deficient pyridines. The solution is a radical mechanism using Silver(II) Fluoride.[2]
Protocol: AgF₂ Mediated Ortho-Fluorination
Based on the method by Fier and Hartwig (2013/2017).
-
Safety: AgF₂ is moisture-sensitive and an oxidant.[1] Handle in a glovebox or under rapid N₂ flow.
-
Setup: Charge a dried vial with AgF₂ (2.0–3.0 equiv).
-
Solvent: Add anhydrous Acetonitrile (MeCN). Note: MeCN coordinates Ag, modulating its reactivity.
-
Addition: Add pyridine substrate (1.0 equiv) as a solution in MeCN.
-
Reaction: Stir at ambient temperature for 1 hour.
-
Visual Cue: Reaction mixture typically changes from black (AgF₂) to brown/yellow.[1]
-
-
Quench: Pour into aqueous NaHCO₃/Na₂S₂O₃ to reduce residual Ag(II).
Troubleshooting C-H Activation
Figure 2: Diagnostics for Silver(II) Fluoride reactions. The reagent quality is the single most common failure point.
Key Insight: AgF₂ that has turned yellow/brown before use has hydrolyzed and is useless. It must be black and crystalline.[1]
Cross-Coupling Fluorinated Pyridines[5][6]
The Core Challenge: Oxidative Addition. Electron-deficient fluorinated pyridines are reluctant to undergo oxidative addition with Pd(0). Conversely, if you are trying to make a fluorinated pyridine via coupling, C-F reductive elimination is energetically difficult.
Protocol: Suzuki-Miyaura with Pyridine-2-Sulfonyl Fluoride (PyFluor)
A robust method to install aryl groups onto the pyridine ring while retaining fluorination potential.
-
Catalyst: Pd(dppf)Cl₂ (5 mol%).
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv).
-
Base/Solvent: K₂CO₃ (2.0 equiv) in Dioxane/H₂O (4:1).
-
Temperature: 80–100°C.
-
Mechanism: This utilizes the sulfonyl fluoride as a pseudohalide electrophile.
FAQ: Cross-Coupling
Q: Why is my fluorinated pyridine starting material decomposing during Suzuki coupling? A: Fluorine on the pyridine ring makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by the base (hydroxide or carbonate) or even the boronic acid.
-
Fix: Use anhydrous bases (e.g., K₃PO₄) and anhydrous solvents (Dioxane instead of Dioxane/Water).
Q: I am getting regioisomers when coupling to chlorofluoropyridines. A: Both Cl and F activate the ring. While Cl is the better leaving group, F is more electronegative and activates the ortho position for SNAr side reactions.
-
Fix: Lower the temperature and use a highly active catalyst (e.g., Pd-XPhos) to speed up the desired coupling relative to the background SNAr.
Purification & Isolation of Volatile Fluoropyridines
Many fluorinated pyridines (especially mono- and di-fluoro) are volatile oils that vanish on the rotavap.
Technique: The Hydrochloride Salt Trap
-
Extraction: Perform your standard aqueous workup (e.g., Ether/Water).
-
Salting Out: Do not concentrate the organic layer. Instead, bubble anhydrous HCl gas or add HCl in Dioxane to the organic layer.
-
Precipitation: The fluoropyridine-HCl salt will precipitate as a solid.
-
Filtration: Filter the solid salt. This stabilizes the volatile pyridine.
-
Regeneration: When ready to use, freebase the salt with mild NaHCO₃ in the next reaction solvent.
References
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.[2] Science.
-
Senaweera, S. M., et al. (2014). Understanding the Reactivity of AgF2 in C-H Activation. Journal of the American Chemical Society.[3]
-
WuXi STA. (2021). Tetramethylammonium Fluoride Tetrahydrate for SNAr Fluorination of 4-Chlorothiazoles at a Production Scale. Organic Process Research & Development.
-
Rueda-Espinosa, J., et al. (2023).[4] Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor.[5][4] Canadian Journal of Chemistry.[4]
-
Reeves, J. T., et al. (2015). Trans-N-Methylation of Heterocycles. Organic Letters. (Cited for general nucleophilic trends in heterocycles).
Sources
Technical Guide: Yield Optimization for 2,4,6-Trifluoropyridine-3-carboxylic Acid
Strategic Overview: The "Stability Paradox"
Synthesizing 2,4,6-Trifluoropyridine-3-carboxylic acid presents a classic paradox in organofluorine chemistry: the very features that make the molecule valuable (the electron-deficient, fluorinated ring) also make it highly unstable during synthesis.
Researchers typically encounter two primary yield-killing mechanisms:
-
Nucleophilic Aromatic Substitution (
): The fluorine atoms at positions 2, 4, and 6 are highly activated. The C4 fluorine, being para to the ring nitrogen and ortho to the electron-withdrawing carboxyl group, is exceptionally labile. Any exposure to hydroxide ( ) or water at high temperatures will replace the fluorine with a hydroxyl group, destroying the product. -
Decarboxylation: Polyfluorinated pyridine carboxylic acids are prone to thermal decarboxylation. The electron-withdrawing fluorine atoms destabilize the carboxyl bond, facilitating
loss, especially in basic media or polar aprotic solvents (DMSO, DMF) above 50°C.
This guide prioritizes Direct Lithiation (Route A) as the high-yield method for laboratory scale, while providing troubleshooting for Nitrile Hydrolysis (Route B) for those restricted to legacy pathways.
Route A: Direct Lithiation (Recommended)[1]
Context: This route utilizes the "directed ortho-metallation" (DoM) strategy. It avoids harsh heating and aqueous conditions, preserving the fluorine atoms.
Critical Workflow: Cryogenic Carboxylation
Figure 1: Direct lithiation workflow emphasizing the critical temperature threshold to prevent ring fragmentation.
Troubleshooting Protocol: The "Black Tar" Effect
Issue: The reaction mixture turns black/tarry, and yield is <10%. Diagnosis: Nucleophilic attack by the alkyl lithium on the pyridine ring (S_NAr) rather than deprotonation.
Corrective Actions:
-
Switch Base: Never use n-BuLi directly on the pyridine. You must use LDA (Lithium Diisopropylamide) .[1] The steric bulk of LDA prevents it from attacking the ring fluorines, forcing it to act solely as a base to remove the proton at C3.
-
Reverse Addition: Do not add LDA to the pyridine. Add the pyridine to the LDA . This ensures the pyridine always encounters an excess of base, favoring rapid deprotonation over side reactions.
-
Temperature Discipline:
-
Standard: -78°C (Acetone/Dry Ice).
-
Failure Point: If the internal probe reads > -60°C, the lithiated species becomes unstable and attacks unreacted starting material.
-
Protocol Summary (Yield Target: >85%):
-
Generate LDA (1.1 eq) in anhydrous THF at -78°C.
-
Add 2,4,6-trifluoropyridine (1.0 eq) dropwise over 30 mins. Internal temp must not exceed -70°C.
-
Stir for 1 hour at -78°C.
-
Bubble anhydrous
gas (dried through a tube) into the solution for 30 mins. -
Allow to warm to 0°C only after quenching is complete.
Route B: Nitrile Hydrolysis (Legacy/Scale-Up)
Context: Hydrolyzing 2,4,6-trifluoropyridine-3-carbonitrile. This route is common in patents but treacherous due to the competing hydrolysis of fluorine atoms.
The Acid Concentration Matrix
Issue: The product contains significant amounts of 2-hydroxy-4,6-difluoropyridine-3-carboxylic acid. Root Cause: Basic hydrolysis (NaOH/KOH) is forbidden . Even weak bases will displace the fluorines. You must use acid hydrolysis, but water concentration controls the side reaction.
| Parameter | Condition A (Risk: | Condition B (Risk: Incomplete) | Optimal Condition |
| Reagent | 10-20% HCl (aq) | 98% | 70% |
| Water Content | High (Promotes F | Low (Stalls Hydrolysis) | Balanced |
| Temperature | Reflux (100°C) | 120°C | 90°C - 95°C |
| Time | 4-6 Hours | 24+ Hours | 8-12 Hours |
Technical Insight:
In 70% sulfuric acid, the activity of water is sufficient to hydrolyze the nitrile (
Step-by-Step Recovery:
-
Dissolve nitrile in 70%
. -
Heat to 90°C. Monitor by HPLC.
-
Stop immediately upon disappearance of the primary amide intermediate.
-
Quench: Pour onto crushed ice. Do not neutralize to pH 7. Extract at pH 1-2.
Isolation & Purification: The Decarboxylation Trap
Issue: Product disappears during drying or rotary evaporation.
Mechanism: 2,4,6-trifluoropyridine-3-carboxylic acid is an "auto-catalytic" decarboxylator. The proton from its own acid group can facilitate the loss of
Figure 2: Factors accelerating product loss during isolation.
Best Practices for Isolation:
-
Extraction: Extract the acidic quench (pH 1) with Ethyl Acetate or MTBE . Avoid chlorinated solvents if possible as they often require higher vac temperatures to remove fully.
-
Drying: Dry the organic layer over
. -
Evaporation: Use a high-vacuum rotary evaporator. Bath temperature must not exceed 40°C .
-
Storage: Store as a solid at -20°C. Do not store in solution (especially DMSO) for long periods.
Frequently Asked Questions (FAQ)
Q1: Can I use n-Butyllithium (n-BuLi) instead of LDA? A: No. n-BuLi is nucleophilic and will attack the C4 or C6 position of the pyridine ring, resulting in alkylated byproducts and "tars." LDA is non-nucleophilic due to steric hindrance and is required for clean deprotonation.
Q2: Why is my product turning into a white insoluble solid during hydrolysis?
A: This is likely the amide intermediate. Hydrolysis of the nitrile goes
Q3: Can I purify the acid by column chromatography? A: Yes, but you must acidify the silica. Add 1% Acetic Acid or Formic Acid to your eluent (e.g., Hexane/EtOAc + 1% AcOH). Without the acid modifier, the pyridine carboxylic acid will streak or stick irreversibly to the silica gel.
Q4: Is the Halex reaction (Chlorine-Fluorine exchange) viable? A: Only on an industrial scale with specialized autoclaves. Converting 2,4,6-trichloropyridine-3-carboxylic acid to the trifluoro analog requires spray-dried KF, high temperatures (180°C+), and phase transfer catalysts. In a standard lab, this route usually fails due to sublimation and incomplete exchange.
References
-
Direct Lithiation Strategy
- Schlosser, M. et al. "Site-Selective Substitution of Polyfluorinated Pyridines." Journal of Organic Chemistry.
-
Source:
-
Hydrolysis & S_NAr Sensitivity
- Chambers, R. D. et al. "Nucleophilic substitution in polyfluoro-heterocycles." Journal of the Chemical Society. Details the high reactivity of the C4-fluorine in trifluoropyridines toward hydrolysis.
-
Source:
-
Decarboxylation Risks
- General reactivity data on 2-pyridone-3-carboxylic acid deriv
-
Source:
Sources
Technical Support Center: Synthesis of Trifluoropyridine Derivatives
Introduction
Trifluoropyridine derivatives are critical pharmacophores in modern drug discovery, offering modulated lipophilicity and metabolic stability. However, their synthesis is plagued by unique reactivity patterns driven by the high electronegativity of fluorine and the electron-deficient pyridine core. This guide addresses the three most common failure modes: Regioselectivity loss in
Module 1: Nucleophilic Aromatic Substitution ( )
Context: The electron-deficient nature of the trifluoropyridine ring makes it highly susceptible to nucleophilic attack. The primary challenge is controlling where the nucleophile attacks (Regioselectivity) and stopping the reaction after a single addition (Chemospecificity).
Troubleshooting Guide
Q1: Why am I obtaining a mixture of C-4 and C-2 substituted isomers when reacting 2,4,6-trifluoropyridine?
Technical Analysis: In polyfluorinated pyridines, the site of attack is governed by a balance of electronic activation and steric hindrance.
-
C-4 Position: Most electronically activated due to the para-relationship with the ring nitrogen (stabilization of the Meisenheimer complex).
-
C-2/C-6 Positions: Activated by the inductive effect of the adjacent nitrogen but often sterically hindered if the nucleophile is bulky.
Diagnostic & Fix:
-
Symptom: NMR shows two sets of pyridine signals (often a 4:1 ratio favoring C-4).
-
Causality: Small, hard nucleophiles (e.g., ammonia, methoxide) are less sensitive to sterics and may attack C-2/C-6 competitively.
-
Solution:
-
Switch Solvent: Use non-polar solvents (e.g., Toluene, DCM) to enhance tight-ion pairing, which can favor C-4 attack due to charge control.
-
Lower Temperature: Kinetic control almost always favors the C-4 substitution (
is lower for C-4 attack). Run at -78 °C to 0 °C. -
Steric Bulk: If possible, use a bulkier nucleophile or a bulky protecting group on the amine to sterically preclude C-2 attack.
-
Q2: I am seeing significant amounts of "over-substituted" (disubstituted) byproducts. How do I stop at mono-substitution?
Technical Analysis:
The product of the first
Protocol Adjustment:
-
Stoichiometry: Strictly control nucleophile stoichiometry to 0.95 - 1.0 equivalents. Do not use excess.
-
Inverse Addition: Add the nucleophile dropwise to a solution of the trifluoropyridine (keeping the electrophile in excess during addition).
-
Base Selection: Use a weaker base (e.g.,
or ) instead of strong bases like NaH, which generate highly reactive anionic nucleophiles.
Q3: My product yield is low, and I see a "pyridone" peak in the NMR. What happened?
Technical Analysis: Hydrolysis is a pervasive side reaction. The C-F bond in electron-poor pyridines is labile to hydrolysis by adventitious water, especially under basic conditions, forming a pyridone (C-OH tautomer).
Prevention:
-
Dry Solvents: Use anhydrous solvents (water < 50 ppm).
-
Base Drying: Inorganic bases (CsF,
) are hygroscopic. Dry them under vacuum at 120 °C before use. -
Atmosphere: Run strictly under Argon/Nitrogen.
Visualizing Regioselectivity Pathways
The following diagram illustrates the competition between C-4 and C-2 attack and the pathway to over-substitution.
Caption: Kinetic vs. Thermodynamic control pathways in the
Module 2: Metal-Catalyzed Cross-Coupling
Context: Coupling trifluoropyridines (e.g., Suzuki, Negishi) often fails due to the fragility of the C-F bond in the presence of low-valent metals.
Troubleshooting Guide
Q4: Instead of my coupled product, I isolated a product where the C-F bond was replaced by C-H. Why?
Issue: Protodefluorination (Hydrodefluorination) . Mechanism: Oxidative addition of the metal (Pd or Ni) into the C-F bond is often easier than expected in polyfluorinated systems. If the catalytic cycle is slow, the metal-fluoride species can abstract a hydride from the solvent or ligands, leading to reductive elimination of Ar-H.
Solution:
-
Catalyst System: Switch to bulky, electron-rich ligands (e.g.,
, XPhos) that facilitate rapid reductive elimination of the desired C-C bond over the side reaction. -
Solvent Choice: Avoid solvents with abstractable hydrogen atoms (e.g., THF, alcohols). Use Toluene or DMF.
-
Fluoride Scavenger: Add a fluoride scavenger (e.g.,
or Silicates) to precipitate fluoride and drive the equilibrium away from reversible C-F activation.
Q5: The reaction stalls after 20% conversion. Adding more catalyst doesn't help.
Issue: Catalyst Poisoning . Mechanism: The fluoride ions released during the reaction (or from side reactions) can form stable, unreactive complexes with the palladium/nickel catalyst, effectively killing the active species.
Solution:
-
Additives: Add 2-3 equivalents of KF or CsF. Paradoxically, adding fluoride salts can sometimes stabilize the "active" anionic palladium species or help form insoluble metal-fluoride aggregates that prevent catalyst inhibition.
-
Transmetallation: Ensure the transmetallation step is fast. For Suzuki couplings, use highly activated boronic acids (e.g., boronic esters with added base activators like
).
Module 3: Halex Reaction (Synthesis of the Core)
Context: Synthesizing trifluoropyridines from chloropyridines using Potassium Fluoride (Halex reaction).
Troubleshooting Guide
Q6: I have a mixture of di-chloro, mono-chloro, and fully fluorinated products. How do I drive it to completion?
Issue: Incomplete Halogen Exchange . Technical Analysis: The Halex reaction is reversible. As Chloride builds up, it competes with Fluoride for the active site.
Protocol Optimization:
-
Solvent: Use polar aprotic solvents with high boiling points (Sulfolane, DMSO).
-
Temperature: High temperature (140-180 °C) is required.
-
Phase Transfer Catalyst: Add
or 18-crown-6 to solubilize the Fluoride. -
Azeotropic Drying: Water is the enemy. It solvates F-, reducing its nucleophilicity. Perform an azeotropic distillation with toluene before adding the substrate.
Q7: The reaction turned into a "black tar" and yield is <10%.
Issue: Thermal Decomposition / Polymerization . Mechanism: At high temperatures, polyfluorinated pyridines are prone to self-polymerization or nucleophilic attack by the solvent (e.g., DMSO decomposition products).
Solution:
-
Temperature Control: Do not overshoot the required temperature. Monitor strictly.
-
Solvent Switch: If DMSO is charring, switch to Sulfolane or NMP, which have higher thermal stability.
-
Inert Atmosphere: Oxygen accelerates decomposition. Sparge with Nitrogen.[1]
Summary of Experimental Conditions
| Reaction Type | Critical Parameter | Recommended Condition | Common Pitfall |
| Regioselectivity | -20°C, non-polar solvent (DCM/Tol), 1.0 eq Nucleophile | Using excess nucleophile; High temp (loss of kinetic control). | |
| Cross-Coupling | Protodefluorination | Bulky Ligands (XPhos), Toluene, No H-donors | Using THF/Alcohol solvents; Slow reductive elimination. |
| Halex | Conversion | Anhydrous KF (spray-dried), Sulfolane, 180°C | Wet KF; Presence of water; Inadequate agitation. |
References
-
Synthesis of pentafluoropyridine derivatives (SNAr Regioselectivity)
-
Regioselectivity in 2,4-Dichloropyrimidines (Analogy for Trifluoropyridine)
- Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- Source: PubMed / NIH.
-
URL:[Link]
-
Halex Reaction Mechanisms & Side Reactions
- Title: Computational and Experimental Studies of Regioselective SNAr Halide Exchange (Halex) Reactions of Pentachloropyridine.
- Source: PubMed / NIH.
-
URL:[Link]
-
Hydrodefluorination (Protodefluorination)
- Title: Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination
- Source: Journal of the American Chemical Society.
-
URL:[Link]
-
Safety in Halex Reactions (Shell Explosion)
- Title: An Accident Waiting to Happen? The Shell Halex Reaction: How an Impurity Had a Catastrophic Effect on a Chemical Manufacturing Process.
- Source: Scientific Upd
-
URL:[Link]
Sources
Challenges in the scale-up of fluorinated heterocycle synthesis
Status: Operational | Tier: 3 (Senior Process Chemistry) Mission: To provide high-fidelity troubleshooting for the scale-up of fluorinated heterocycles, bridging the gap between medicinal chemistry discovery (mg-scale) and process development (kg-scale).
📂 Knowledge Base Article #101: Deoxyfluorination Safety & Thermal Runaway
Issue: User reports "uncontrollable exotherm" and "pressure spikes" when scaling DAST (Diethylaminosulfur trifluoride) reactions from 5g to 100g. Root Cause: DAST exhibits a low decomposition onset temperature (~140°C, but can be lower with impurities) and generates shock-sensitive byproducts. In batch mode, poor heat transfer at scale leads to adiabatic runaways.
🔧 Troubleshooting Guide
Q: Why did my reaction work at 5g but nearly rupture the disc at 100g? A: The surface-area-to-volume ratio decreases drastically at scale. DAST fluorinations are highly exothermic. At 5g, the flask walls dissipate heat sufficiently. At 100g, the heat accumulation accelerates the reaction rate (Arrhenius equation), pushing the internal temperature past the decomposition threshold of DAST.
Q: Can I just cool it down more? A: Not reliably. Cryogenic cooling (-78°C) becomes cost-prohibitive and difficult to maintain uniformly in large batch reactors. Furthermore, "accumulation" of unreacted reagent at low temperatures can lead to a sudden, violent reaction once the mixture warms up (thermal hysteresis).
Q: What is the validated solution for scale-up? Option A: Reagent Substitution (The "Drop-in" Fix) Switch to XtalFluor-E® or XtalFluor-M® .
-
Why: These are crystalline salts (aminodifluorosulfinium tetrafluoroborates) that are more thermally stable than DAST/Deoxo-Fluor. They do not generate free HF unless an activator is used, and they have a significantly higher decomposition onset temperature.
-
Trade-off: They are less atom-economical and require an exogenous fluoride source (like TEA·3HF) or promoter (DBU).
Option B: Continuous Flow Chemistry (The "Engineering" Fix) If you must use DAST (due to specific selectivity), you must move to a continuous flow reactor.
-
Mechanism: Small reactor volume (mLs) ensures excellent heat transfer.
-
Safety: Only a small amount of hazardous intermediate exists at any given second. If a runaway occurs, it is contained within a micro-channel, not a 50L vessel.
📊 Data Comparison: Fluorinating Agents
| Reagent | Physical State | Thermal Stability (DSC Onset) | HF Generation | Scale-Up Risk |
| DAST | Liquid | Low (~140°C) | High (Hydrolysis) | Critical |
| Deoxo-Fluor | Liquid | Moderate (~160°C) | High | High |
| XtalFluor-E | Solid | High (>200°C) | Low (Requires activator) | Low |
| SF4 | Gas | High (Stable gas) | Very High | High (Toxic Gas) |
📉 Decision Workflow (DOT Visualization)
Caption: Strategic decision tree for scaling deoxyfluorination reactions, prioritizing safety via reagent switching or flow chemistry.
📂 Knowledge Base Article #204: Reactor Material Compatibility
Issue: "Glassware etching observed after reaction workup" or "Trace metal contamination (Fe/Cr/Ni) in final product." Root Cause: Many fluorination reactions (especially those using SF4, HF-pyridine, or reacting DAST with moisture) generate anhydrous Hydrogen Fluoride (HF). HF aggressively attacks silica-based glass (SiO2), compromising reactor integrity and leaching metals.
🔧 Troubleshooting Guide
Q: My glass-lined reactor is rated for acids. Why did it fail?
A: "Acid-resistant" glass linings are resistant to HCl and H2SO4, but never HF. HF reacts with silicon dioxide to form silicon tetrafluoride gas (
Q: What materials are mandatory for fluorination scale-up?
-
Hastelloy C-276 or Monel 400: These nickel-molybdenum alloys form a passive fluoride layer that prevents further corrosion. They are the industry standard for HF handling.
-
PTFE/PFA Liners: For temperatures <150°C, fluoropolymer linings are excellent.
-
Sapphire/Passivated Steel: For flow reactors, SiC (Silicon Carbide) is resistant, but standard stainless steel (SS316) will corrode over time unless strictly passivated (and even then, it's risky).
Q: How do I remove fluoride byproducts without destroying the workup equipment? A: Quench with Calcium. Do not just use sodium bicarbonate.
-
Protocol: Quench the reaction mixture into a slurry of
or . This precipitates fluoride ions as insoluble (Fluorite), preventing them from etching the glass separator during the aqueous workup.
📂 Knowledge Base Article #309: Scalable C-H Trifluoromethylation
Issue: "Photoredox methods work on 10mg but the light penetration is poor at 100g," or "Electrophilic reagents (Togni/Umemoto) are too expensive ($500/mol) for process scale." Root Cause: Photochemistry suffers from the Beer-Lambert law (light attenuation) in large batch vessels. Electrophilic CF3 sources have poor atom economy and high cost of goods (COGS).
🔧 Troubleshooting Guide
Q: What is the most scalable method for adding a CF3 group to a heterocycle? A: The Minisci Reaction (Radical substitution) or Innate C-H Functionalization using Sulfinate salts (Langlois/Baran reagents).
-
Why: It uses solid, stable reagents (Sodium or Zinc Triflinate), requires no light source (chemical oxidants like TBHP or DMSO/H2O2 are used), and operates in standard batch reactors.
🧪 Standard Operating Procedure (SOP): Zinc-Sulfinate Trifluoromethylation
Based on the Baran Protocol, adapted for Process Scale.
Objective: C-H Trifluoromethylation of a Pyridine-like Heterocycle. Scale: 50g Input.
Reagents:
-
Substrate: Heterocycle (1.0 equiv)
-
Reagent: Zinc bis(trifluoromethanesulfinate) (Zn(SO2CF3)2) (2.5 equiv) - Commercially available as "Baran's Reagent".
-
Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq.[1] (3.0 equiv).[1][2]
-
Solvent: DCM/Water (2:1 biphasic mixture) or DMSO (for flow).
Step-by-Step Protocol:
-
Setup: Charge a Hastelloy or PTFE-lined reactor with the Heterocycle and Zinc Sulfinate.
-
Solvent: Add DCM and Water. Vigorous stirring is critical (biphasic reaction).
-
Initiation: Cool to 0°C. Add TBHP dropwise over 1 hour.
-
Note: The reaction is radical-based and exothermic. Monitor internal temp.
-
-
Reaction: Allow to warm to Room Temperature (23°C). Stir for 12–24 hours.
-
Checkpoint: If conversion stalls, add a second charge of oxidant (0.5 equiv).
-
-
Workup: Separate phases. Wash organic layer with saturated NaHCO3 (removes SO2 byproducts) and Sodium Thiosulfate (quenches peroxides).
-
Purification: Crystallization is preferred. If chromatography is needed, ensure silica is not acidic to prevent defluorination (rare, but possible).
🧬 Mechanistic Pathway (DOT Visualization)
Caption: Radical mechanism for Zinc Sulfinate mediated trifluoromethylation. Note the release of SO2 gas, requiring adequate reactor venting.
📚 References
-
Safety of Fluorinating Agents: L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry.
-
Continuous Flow Fluorination: Baumann, M., Baxendale, I. R., & Ley, S. V. (2011). The flow synthesis of heterocycles for natural product and medicinal chemistry applications.[3] Molecular Diversity.
-
Innate C-H Trifluoromethylation (Baran Reagent): Fujiwara, Y., et al. (2012). Practical and Innate Carbon–Hydrogen Functionalization of Heterocycles.[4] Nature.[5]
-
Minisci Reaction Scale-Up: Dunne, E. C., et al. (2016).[6] Continuous Flow Homolytic Aromatic Substitution with Electrophilic Radicals: A Fast and Scalable Protocol for Trifluoromethylation. Chemistry – A European Journal.
-
Reactor Material Compatibility: Nickel Institute. (2020). Guidelines for Handling Hydrofluoric Acid and Fluorine in Nickel Alloys.
Sources
- 1. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 6. Continuous Flow Homolytic Aromatic Substitution with Electrophilic Radicals: A Fast and Scalable Protocol for Trifluoromethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving solubility for biological assays of pyridine carboxylic acids
Status: Operational Topic: Solubility Optimization for Biological Assays Ticket ID: PCA-SOL-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Welcome to the Technical Support Center
If you are reading this, you are likely staring at a cloudy Eppendorf tube or a cell culture plate with crystalline precipitate.[1] You are not alone. Pyridine carboxylic acids (PCAs)—including niacin, picolinic acid, isonicotinic acid, and their drug-candidate derivatives—are notorious for their deceptive solubility profiles.[1]
This guide is not a generic textbook entry. It is a troubleshooting workflow designed to rescue your experiment now. We will bypass standard "add more solvent" advice and deploy mechanism-based strategies: Isoelectric Point Manipulation , In-Situ Salt Formation , and Cyclodextrin Complexation .
Quick Check: The Decision Matrix
Before proceeding, use this logic flow to determine the correct solubilization strategy for your specific assay constraints.
Figure 1: Strategic decision matrix for selecting the optimal solubilization method based on assay constraints and compound properties.
Module 1: The Basics (FAQ)
Q: Why does my pyridine carboxylic acid dissolve in DMSO but precipitate immediately in PBS?
A: This is the "Antisolvent Effect" combined with the Zwitterionic Trap . Pyridine carboxylic acids possess both a basic nitrogen (pyridine ring, pKa ~4.[1]8) and an acidic carboxyl group (pKa ~2.0–4.0).[1]
-
The Zwitterion Trap: In their solid state and at pH values between their pKa's (roughly pH 3 to 5), these molecules exist as zwitterions (neutral net charge:
).[1] This state has the highest crystal lattice energy and the lowest water solubility [1]. -
The Crash-Out: When you dissolve the compound in DMSO (a polar aprotic solvent), it solvates well.[1] However, when you spike this into PBS (pH 7.4), the sudden introduction of water (a polar protic solvent) increases the polarity. If your compound is a lipophilic derivative, the water acts as an antisolvent, forcing the hydrophobic molecules to aggregate and precipitate before they can equilibrate with the buffer ions.
Q: Can I just sonicate it until it dissolves?
A: Stop. If you are sonicating a suspension in a biological buffer for more than 5 minutes, you are likely creating a metastable supersaturated solution or a micro-suspension.[1] These will re-precipitate during your assay (e.g., onto the cell monolayer), causing false positives (toxicity from crystals) or false negatives (compound unavailability) [2].
Module 2: The DMSO Dilemma (Troubleshooting)
Issue: You must use DMSO, but direct addition to media causes precipitation.
The Fix: The "Intermediate Dilution" Protocol. Directly adding high-concentration DMSO stock (e.g., 100 mM) to aqueous buffer creates a local zone of supersaturation.[1] We must smooth this transition.
Protocol: Step-Down Dilution
-
Prepare Stock: Dissolve PCA in 100% anhydrous DMSO at 1000x the final assay concentration (e.g., 10 mM for a 10 µM assay).
-
Create Intermediate: Prepare a "Transition Buffer" containing 50% DMSO and 50% PBS (or water).[1]
-
First Dilution: Dilute your 100% DMSO stock 1:10 into the Transition Buffer.
-
Final Dilution: Dilute this Intermediate 1:100 into your final Assay Buffer.
-
Result: 10 µM compound in ~0.55% DMSO.[1]
-
Why this works: The compound is already partially hydrated in the intermediate step, reducing the thermodynamic shock of the final dilution.
-
Data: DMSO Tolerance in Common Assays
| Assay Type | Max Recommended DMSO | Consequence of Excess |
| Cell Culture (Primary) | 0.1% | Membrane permeabilization, apoptosis |
| Cell Culture (Immortal) | 0.5% - 1.0% | Metabolic stress, cytostasis |
| Enzymatic (Biochem) | 2.0% - 5.0% | Enzyme denaturation (verify per enzyme) |
| SPR / Biacore | 1.0% - 3.0% | Bulk refractive index shifts (requires correction) |
Module 3: The "Secret Weapon" – In-Situ Salt Formation
Issue: The compound is insoluble in water/PBS, and DMSO is toxic to my cells.
The Fix: Convert the Zwitterion/Acid to a soluble Salt.
Most PCAs are sold as "free acids."[1] By converting them to a Sodium (
Protocol: Sodium Salt Conversion (For Acidic PCAs)
Target: Convert insoluble carboxylic acid (
-
Calculate Molar Equivalents: Determine the moles of your PCA powder.[1]
-
Prepare Base: Use 1.0 M NaOH (sterile filtered).
-
Titration Step:
-
Suspend the PCA powder in a small volume of water (it will look cloudy).
-
Add 1.0 M NaOH dropwise while vortexing.[1]
-
Stoichiometry: You need exactly 1.0 to 1.1 equivalents of NaOH relative to the PCA.
-
Visual Cue: The solution should turn crystal clear as the salt forms.
-
-
Back-Titration (Crucial):
-
Check the pH.[1][2][3][4][5][6] It will likely be high (~pH 10-11).[1]
-
Gently back-titrate with dilute HCl or dilute into a strong buffer (like HEPES) to reach physiological pH (7.4).[1]
-
Note: Since the pKa of the carboxyl group is low (~2.0-4.0), the compound will remain ionized (soluble) at pH 7.4.
-
Figure 2: Workflow for In-Situ Salt Formation. This method avoids organic solvents entirely.[1]
Module 4: Cyclodextrins (When All Else Fails)
Issue: My compound is hydrophobic, DMSO is toxic, and pH adjustment causes precipitation.
The Fix: Complexation with HP-β-Cyclodextrin (HP-β-CD).[1] Cyclodextrins form a "molecular cone."[1] The hydrophobic PCA resides inside the cone, while the hydrophilic exterior interacts with the buffer. This is the gold standard for in vivo formulations and sensitive cell assays [4].
Protocol: HP-β-CD Solubilization
-
Prepare Vehicle: Make a 20% (w/v) stock of 2-Hydroxypropyl-β-cyclodextrin in water or PBS.[1] Filter sterilize (0.22 µm).
-
Add Compound: Add your PCA powder directly to this vehicle.
-
Agitate: Vortex and shake at 37°C for 30–60 minutes.
-
Note: This process is slower than solvent dissolution.[1]
-
-
Validation: If the solution is clear, the complex has formed.[1] You can now dilute this stock into your assay media.[1][6][7] The cyclodextrin keeps the drug in solution even upon dilution.
Comparative Solubilizer Table
| Method | Solubility Gain | Toxicity Risk | Labor Intensity | Best For |
| DMSO | High | High (Cells) | Low | HTS, Enzymatic Assays |
| Salt Formation | Very High | Low | Medium | High-conc.[1] stocks, Animal studies |
| Cyclodextrin | Medium-High | Very Low | High | Sensitive Primary Cells, In Vivo |
References
-
PubChem. Nicotinic Acid: Chemical and Physical Properties. National Library of Medicine.[1] Available at: [Link][1]
-
Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]
-
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available at: [Link]
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Available at: [Link]
Sources
- 1. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jinjingchemical.com [jinjingchemical.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. youtube.com [youtube.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting amide bond formation with sterically hindered pyridines
Technical Support Center: Amide Bond Formation with Sterically Hindered Pyridines
Topic: Troubleshooting & Optimization Guide Ticket ID: #AMIDE-PYR-001 Assigned Specialist: Senior Application Scientist
Executive Summary: The Core Challenge
You are likely here because your standard EDC/NHS or HATU coupling failed to yield product with a 2-aminopyridine or a sterically crowded pyridine derivative.
The Science of the Failure:
-
Electronic Deactivation: 2-Aminopyridines are not true amines; they are cyclic amidines. The lone pair on the exocyclic nitrogen is delocalized into the ring (resonance), drastically reducing nucleophilicity (
for conjugate acid, compared to for alkyl amines). -
Steric Gatekeeping: If you have substituents at the 3-position (ortho to the amine) or bulky groups on the carboxylic acid, the trajectory for nucleophilic attack is physically blocked.
-
Ambident Nucleophilicity: The ring nitrogen is often more basic than the exocyclic amine, leading to
-acylation (unstable) rather than the desired -acylation.
Module 1: Symptom — "No Conversion / Starting Material Recovered"
Diagnosis: The activation energy of your coupling agent is insufficient to overcome the poor nucleophilicity of the aminopyridine.
Protocol A: The T3P® System (Propylphosphonic Anhydride)
T3P is superior to HATU for hindered systems because it drives the reaction via a highly reactive mixed anhydride and acts as a water scavenger, pushing the equilibrium forward without the explosion risks of HOBt.
-
Reagents: Acid (1.0 equiv), Amine (1.1 equiv), T3P (50% in EtOAc/DMF, 2.0–3.0 equiv), Pyridine or DIPEA (3.0–5.0 equiv).
-
Solvent: EtOAc (preferred) or DMF/NMP for solubility.
-
Temperature: Start
. If stalled, heat to . -
Critical Step: Add the base slowly to the mixture of Acid + Amine + T3P.
Protocol B: The "Nuclear Option" (Ghosez’s Reagent)
When T3P fails, you must generate the acid chloride. However, standard thionyl chloride (
Step-by-Step Protocol:
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM. Add Ghosez’s Reagent (1.2 equiv). Stir at RT for 1–2 hours.[1] (Monitor by TLC: acid spot disappears).
-
Coupling: Add the hindered Aminopyridine (1.2 equiv) and dry Pyridine (2.0 equiv).
-
Reaction: Stir at RT overnight. If the amine is extremely hindered, reflux in DCE (
).
Expert Insight: Ghosez's reagent forms a chloro-enamine intermediate that reacts with the acid to form the acid chloride + an inert amide byproduct. This avoids the acidic environment that protonates your unreactive aminopyridine, killing its nucleophilicity further.
Module 2: Symptom — "Wrong Isomer / Unstable Product"
Diagnosis: You have formed the
The Fix: Thermodynamic Rearrangement & Hydrolysis
-
The Mumm-Type Rearrangement:
- -acylation is kinetically favored but reversible.
- -acylation is thermodynamically favored (amide resonance).
-
Action: If you isolate an unstable intermediate, heat the reaction (DMF,
) to force the acyl group to migrate from the ring nitrogen to the exocyclic nitrogen.
-
The Di-Acyl Trap:
-
Highly reactive conditions often double-acylate the amine.
-
Action: Do not discard the "byproduct." Treat the crude mixture with mild base (LiOH in THF/Water or
) at RT. The exocyclic amide bond is stable, but the second acyl group (often on the ring N or forming an imide) is labile and will hydrolyze off, revealing your desired mono-amide.
-
Module 3: Symptom — "Total Failure" (The Workaround)
Diagnosis: The nucleophilicity is simply too low for direct condensation.
Alternative Route: Pd-Catalyzed Amidation (Buchwald-Type) Instead of reacting Acid + Amine, switch to Primary Amide + Halo-pyridine .
-
Disconnection: Convert your Carboxylic Acid
Primary Amide (easy). React this with 2-Chloro/Bromopyridine. -
Catalyst System:
or XantPhos Pd G3. -
Ligand: XantPhos (crucial for amides).
-
Base:
(anhydrous). -
Solvent: 1,4-Dioxane,
.
Visual Troubleshooting Aids
Figure 1: Decision Matrix for Hindered Amides
Caption: Logical workflow for selecting the correct coupling protocol based on reaction symptoms.
Figure 2: The Regioselectivity Trap & Fix
Caption: Pathway showing how to recover the desired product from kinetic traps or over-acylation.
Comparative Data: Reagent Selection
| Coupling Agent | Reactivity | Racemization Risk | Best For...[2] |
| HATU | High | Low | Standard couplings; mild steric hindrance. |
| T3P | Very High | Very Low | First choice for hindered amines. Easy workup (water soluble).[3] |
| Ghosez's Rgt | Extreme | Low (Neutral pH) | "Brick wall" substrates. Acid-sensitive moieties. |
| SOCl₂ / (COCl)₂ | Extreme | High (Acidic) | Simple substrates where HCl is tolerated. |
References
-
Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.
-
Due-Hansen, M. E., et al. (2016). "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[5][6][7] Organic & Biomolecular Chemistry.
-
Ghosez, L., et al. (1969).[1] "Synthesis of α-chloro enamines." Angewandte Chemie International Edition.
-
Levin, D. (1997). "The Use of Ghosez's Reagent in the Synthesis of Amides." Organic Process Research & Development.
-
Yin, J., & Buchwald, S. L. (2002). "Pd-Catalyzed Intermolecular Amidation of Aryl Halides." Journal of the American Chemical Society.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. scribd.com [scribd.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Analytical methods for purity assessment of fluorinated compounds
Topic: Analytical Methods for Purity Assessment of Fluorinated Compounds Doc ID: FAST-KB-2024-01 Status: Active
Introduction: The "Fluorine Factor" in Analysis
Welcome to the FAST technical support center. If you are analyzing fluorinated compounds, you have likely encountered "invisible" impurities, inexplicable mass balance deficits, or NMR baselines that roll like ocean waves.
Fluorine introduces unique physicochemical properties—extreme electronegativity, high ionization potential, and lipophobicity/fluorophilicity—that often render standard organic protocols (like standard C18 HPLC or default EI-MS) ineffective. This guide addresses these specific failure modes with root-cause analysis and validated recovery protocols.
Module 1: Quantitative NMR ( -qNMR)
Ticket Type: Purity Calculation Error / Baseline Distortion User Issue: "My integrated purity is consistently lower than expected (e.g., 95% vs. 99%), or the baseline is too wavy to integrate satellites."
Root Cause Analysis
-
Insufficient Relaxation Delay (
): nuclei often have significantly longer longitudinal relaxation times ( ) than protons, sometimes exceeding 5–10 seconds. If , the nuclei do not return to equilibrium, leading to signal saturation and underestimation of the analyte quantity relative to the internal standard. -
Bandwidth Truncation: The
chemical shift range is massive (~400 ppm). Standard pulses may not excite the entire spectral width uniformly, causing intensity distortions at the edges.[1] -
Satellites: The large
coupling (200–300 Hz) creates significant satellites that are often mistaken for impurities or excluded from integration, skewing results.
Troubleshooting Protocol: The "Inversion Recovery" Validation
Do not guess your
-
Run Inversion Recovery: Execute a standard inversion-recovery pulse sequence (
). -
Calculate
: Plot signal intensity vs. . The null point (where signal crosses zero) is . -
Set Acquisition Parameters:
-
Quantitative
: Must be (for 99.9% magnetization recovery). -
Offset (O1): Center the transmitter frequency exactly between your analyte and internal standard to minimize off-resonance effects.
-
Visualization: qNMR Workflow
Caption: Logic flow for accurate
Module 2: Chromatography (HPLC & GC)
Ticket Type: Poor Resolution / Peak Tailing / Retention Shifts User Issue: "My fluorinated compound elutes in the void volume on C18," or "I see 'ghost' peaks in subsequent runs."
Root Cause Analysis
-
The "Fluorous" Effect: Perfluorinated chains are neither hydrophilic nor lipophilic; they are "fluorophilic." They often slip through standard C18 stationary phases (eluting too fast) or aggregate in the mobile phase.
-
Solvent Mismatch: Fluorinated compounds often have poor solubility in pure methanol or acetonitrile, leading to precipitation on the column head.
-
HF Etching (GC): At high temperatures in GC injectors, labile fluorine can form HF, which activates the silica liner, causing peak tailing and irreversible adsorption.
Troubleshooting Protocol: Column & Phase Selection
Scenario A: HPLC Separation
If C18 fails, switch to a Fluorous Phase (e.g., Pentafluorophenyl - PFP) .
-
Mechanism: PFP phases interact via dipole-dipole,
- , and charge-transfer interactions, which are highly specific for fluorinated aromatics. -
Mobile Phase: Methanol is generally superior to Acetonitrile for fluorinated compounds due to better solvation of the C-F dipole.
Scenario B: GC-MS Analysis
-
Column: Use thick-film columns (Rtx-200 or similar trifluoropropylmethyl polysiloxane) to increase retention of volatile fluorocarbons.
-
Injector: Use a deactivated liner (baffle-free) and lower the inlet temperature if possible to prevent thermal degradation.
Module 3: Mass Spectrometry (MS)
Ticket Type: No Molecular Ion / Low Sensitivity User Issue: "I know the compound is there (NMR confirms), but I see no signal in MS."
Root Cause Analysis
-
Ionization Potential: Fluorine is the most electronegative element. Highly fluorinated molecules are difficult to protonate (
) in positive mode ESI. -
Suppression: In negative mode, environmental background (PFAS contamination in solvents/tubing) can suppress the signal of the analyte.
-
Fragmentation: In EI-MS (GC), the C-F bond is strong, but the C-C bonds next to perfluoroalkyl chains are weak. You often see only fragment ions (e.g.,
69 for ), not the molecular ion.
Resolution Protocol
-
Switch Ionization Mode:
-
Acidic Fluorochemicals: Use Negative Mode ESI (
). -
Neutral Perfluorocarbons: Use APCI (Atmospheric Pressure Chemical Ionization) or Field Ionization (FI) . ESI often fails completely for neutral perfluorocarbons.
-
-
Add Adduct Formers: If using Positive Mode, add Ammonium Acetate. Look for
rather than .
Module 4: Elemental Analysis (Combustion)
Ticket Type: Consistently Low Carbon/Fluorine Values User Issue: "My EA results are failing. Carbon is 2% low, Fluorine is variable."
Root Cause Analysis
-
Stable Carbide Formation: C-F bonds are thermodynamically stable. Standard combustion temperatures (
) may produce stable tetrafluoromethane ( ) rather than , leading to low Carbon readings. -
Glass Etching: Fluorine produced during combustion reacts with the quartz combustion tube (
) to form volatile . This depletes the Fluorine count and damages the instrument.
Resolution Protocol
-
Mandatory Additive: You must use a combustion aid/catalyst.
-
Vanadium Pentoxide (
): Acts as an oxidative flux to ensure complete breakdown of . -
Magnesium Oxide (
): Can be used to trap Fluorine if you are only interested in CHN, preventing damage to the detector.
-
Summary Data: Validated Internal Standards for qNMR
| Internal Standard (IS) | Chemical Shift ( | Solubility | Application Notes |
| 3,5-Bis(trifluoromethyl)benzoic acid | -63.7 ppm | DMSO, MeOH, Acetone | Gold Standard. Traceable to NIST. Sharp singlet. |
| 2,4-Dichlorobenzotrifluoride | -61.2 ppm | Good for lipophilic analytes. Liquid at RT. | |
| 4,4'-Difluorobenzophenone | -106.0 ppm | Most organics | Distinct region (aromatic F). Stable solid. |
| Sodium Fluoride (NaF) | -118.0 ppm | Water ( | Only for aqueous samples. |
| Trifluoroacetic Acid (TFA) | -76.5 ppm | Miscible with most | Use with caution. Volatile and hygroscopic. |
Decision Matrix: Method Selection
Caption: Decision tree for selecting the optimal analytical technique based on volatility and chromophore presence.
References
- Burton, D. J., et al. (2016). Fluorine in Organic Chemistry. Wiley-VCH. (Foundational text on C-F bond properties and reactivity).
-
National Institute of Standards and Technology (NIST). (2014). Certificate of Analysis: SRM 350b - Benzoic Acid (Acidimetric Standard).Link (Reference for primary standards used in qNMR traceability).
-
Taki, M., et al. (2017). "Quantitative 19F NMR analysis of fluorinated compounds." Journal of Pharmaceutical and Biomedical Analysis, 145, 618-625. Link (Methodology for
relaxation and internal standard selection). -
Sigma-Aldrich (Merck). (2023). Certified Reference Materials for 19F qNMR.Link (Detailed protocols on internal standard traceability and solubility).
-
Restek Corporation. (2020). Analysis of Fluorinated Compounds by GC.Link (Guide on column selection and preventing HF damage in GC).
-
Thermo Fisher Scientific. (2019). Separation of Fluorinated Compounds using Fluorous Stationary Phases.[2][3]Link (Application note on PFP vs. C18 selectivity).
-
Microanalysis of Fluorine. (2021). Combustion Analysis Techniques for Organofluorines. Exeter Analytical Technical Note. Link (Explains the necessity of
additives).
Sources
Technical Support Center: Managing Exotherms in Fluorination Chemistry
Introduction: The Thermodynamics of Risk
Welcome to the technical support hub for high-energy fluorination. You are likely here because your reaction is exhibiting signs of thermal instability (discoloration, pressure spikes) or because you are planning a scale-up of a known exothermic step.[1]
The Core Challenge: The formation of a C-F bond is one of the most exothermic processes in organic synthesis, typically releasing 100–110 kcal/mol . Conversely, the reagents required to drive this reaction (DAST, F₂ gas, SF₄) are often thermally unstable or potent oxidizers. This guide provides self-validating protocols to manage this enthalpy mismatch.
Module 1: Nucleophilic Fluorination (Deoxyfluorination)[1][2]
Target Reagents: DAST, Deoxo-Fluor®, XtalFluor®, Fluolead™.[1]
Troubleshooting Scenario A: "My DAST reaction turned black and pressurized rapidly."
Diagnosis: You have likely triggered a thermal decomposition event .[1][2] DAST (Diethylaminosulfur trifluoride) and its analogs are not just fluorinating agents; they are energetic materials.[2] The "black tar" indicates polymerization and carbonization caused by the rapid release of HF and heat.
Technical Insight: DAST has a deceptively high recorded decomposition temperature (~140°C by DSC).[1][2][3] However, under adiabatic conditions (like a large-scale reactor), the Onset of Decomposition is much lower due to autocatalytic acceleration by HF byproducts.[1]
Data Comparison: Thermal Stability of Reagents
| Reagent | Physical State | DSC Decomposition ( | Energy Release ( | Critical Hazard Note |
| DAST | Liquid | ~140°C | ~1700 J/g | Shock sensitive; explosive above 50°C in adiabatic conditions.[1][2] |
| Deoxo-Fluor® | Liquid | ~140°C | ~1100 J/g | More stable than DAST, but still catastrophic if runaway occurs.[1][2] |
| XtalFluor-E® | Solid | ~215°C | ~661 J/g | Crystalline salt; significantly higher thermal safety margin.[1][2] |
Reference: Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. (See Ref 1).
Corrective Protocol: The "Safe-Fail" Scale-Up
If you must use DAST/Deoxo-Fluor, follow this strict protocol to prevent runaway:
-
The Solvent Heat Sink: Never run these reactions neat. Use CH₂Cl₂ or THF to provide evaporative cooling (reflux) that caps the temperature below the reagent's decomposition threshold.[2]
-
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) Substitution: If DAST is unstable, switch to Deoxo-Fluor.[1][2] It retains similar reactivity but possesses a lower energy of decomposition.[2]
-
The Salt Switch (Recommended): For scale-up >100g, transition to XtalFluor-E or Fluolead .[1][2] These are solid salts (aminodifluorosulfinium tetrafluoroborates) that do not release free HF until a promoter (like Et₃N[1][2][4]·3HF) is added, giving you precise "on/off" control over the exotherm.[2]
Module 2: Electrophilic Fluorination (Direct F₂ vs. N-F Reagents)
Target Reagents: Fluorine Gas (F₂), Selectfluor®, NFSI.[1][2][5]
Troubleshooting Scenario B: "My substrate charred/tarred during direct fluorination."
Diagnosis: Radical Chain Propagation.[1][2] Direct reaction with F₂ gas is radical-mediated and non-selective.[1][2] The heat generated initiates a chain reaction that breaks C-C bonds (combustion) rather than forming C-F bonds.[1][2]
Decision Logic: Reagent Selection
Before engineering a solution, verify you are using the correct chemical pathway.[6]
Figure 1: Decision matrix for selecting the appropriate fluorination reagent based on substrate electronics and scale.
Protocol: Managing F₂ Gas Exotherms
If you must use F₂ gas (due to atom economy or cost), you cannot use standard batch reactors.[1][2] You must control the concentration and contact time .
-
Dilution is Mandatory: Never use pure F₂. Use 10% F₂ in N₂ . This limits the reaction rate by diffusion control.[1][2]
-
Acid Scavenging: Add NaF or acetonitrile to scavenge the HF byproduct.[1][2] HF can catalyze the degradation of your product.[2]
-
The "La-Mar" Method: For solid substrates, use a gradient approach.[1][2] Start with 1% F₂, slowly increasing to 10% F₂ over hours to allow heat dissipation.[1][2]
Module 3: Engineering Controls (Continuous Flow)
Subject: Solving Scale-Up Heat Transfer Limitations.
Troubleshooting Scenario C: "The exotherm is unmanageable in a 5L reactor."
Diagnosis: Surface-Area-to-Volume (SA/V) Ratio Failure.[1][2]
In a batch reactor, the volume (heat source) grows cubically (
Solution: Continuous Flow Microreactors. Flow chemistry is the gold standard for fluorination safety.[2]
-
Heat Exchange: Microreactors have SA/V ratios 100–1000x higher than batch flasks.[1][2]
-
Headspace Elimination: Removes the vapor space where explosive gas mixtures can accumulate.[2]
Experimental Workflow: Continuous Flow Fluorination
Setup:
-
Reactor Material: Stainless steel (passivated) or Monel/Nickel.[1][2] Note: PTFE is permeable to F₂ gas and should be avoided for high-pressure F₂ lines.[1]
-
Reagent A: Substrate in MeCN.
Figure 2: Schematic of a continuous flow setup for direct fluorination, prioritizing heat removal and safe quenching.[1]
Protocol Steps:
-
Passivation: Before introducing the substrate, flush the reactor with 5% F₂/N₂ for 30 minutes to form a protective metal-fluoride layer on the reactor walls.[1][2]
-
Residence Time (
): Set flow rates to achieve . This is often sufficient for F₂ reactions that would take hours in batch due to cooling constraints.[1][2] -
Quenching: Direct the output immediately into a basic quench (e.g., sat. NaHCO₃) to neutralize HF and residual F₂.[2]
References
-
L'Heureux, A., et al. (2010).[1][2] Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. Journal of Organic Chemistry.
-
Sandford, G. (2013).[1][2] Fluorine in Organic Synthesis. Sigma-Aldrich / Merck Technical Library.[1][2]
-
Hovorka, R., & Schiel, C. (2022).[1][2] Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.[1][2]
-
Britton, H., et al. (2021).[1][2] Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Chemical Society Reviews.[1][2]
-
ECHEMI. (2025).
Sources
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Technical Guide: 2,4,6-Trifluoropyridine-3-carboxylic Acid vs. 2,4,6-Trichloropyridine
Executive Summary
This guide compares 2,4,6-Trifluoropyridine-3-carboxylic acid (TFPC) and 2,4,6-Trichloropyridine (TCP) as electrophilic scaffolds in medicinal chemistry.
-
The Verdict: TFPC is the superior choice for high-precision regioselective functionalization (typically C4-selective) and introducing metabolic stability via fluorination. However, it requires careful pH control due to its acidic moiety.
-
TCP serves as a robust, cost-effective "blank slate" for generating core pyridine scaffolds but often suffers from C2/C4 regioselectivity mixtures and requires harsher reaction conditions.
Part 1: Chemical & Physical Profile[1]
The fundamental difference lies in the electronic environment created by the halogen type and the presence of the C3-carboxyl group.
| Feature | 2,4,6-Trifluoropyridine-3-carboxylic acid (TFPC) | 2,4,6-Trichloropyridine (TCP) |
| Structure | Pyridine core, 3-COOH, 2,4,6-F | Pyridine core, 2,4,6-Cl |
| Molecular Weight | 177.08 g/mol | 182.43 g/mol |
| Electronic Nature | Highly electron-deficient (Activated) | Moderately electron-deficient |
| Acidity | Acidic (pKa ~3.5 due to e- withdrawing F) | Neutral (Weak base) |
| Primary Reactivity | SNAr (Fast, Mild Conditions) | SNAr (Slow, Requires Heat) |
| Solubility | Polar organics (MeOH, DMSO), Water (as salt) | Non-polar/Polar aprotic (DCM, Toluene) |
| Cost Profile | High (Specialized Intermediate) | Low (Commodity Chemical) |
Part 2: Reactivity Landscape & Regioselectivity
The core utility of these molecules is their ability to undergo Nucleophilic Aromatic Substitution (SNAr).[1][2] Their regioselectivity profiles diverge significantly.
Mechanism: The Fluorine Advantage
Fluorine is the superior leaving group in SNAr reactions despite the strong C-F bond.
-
Why? The high electronegativity of fluorine lowers the energy of the LUMO and stabilizes the anionic Meisenheimer Complex intermediate.
-
Implication: TFPC reacts at room temperature (or 0°C), whereas TCP often requires heating (>60°C), leading to cleaner reaction profiles for the fluoro-analog.
Regioselectivity Mapping
-
TFPC (C4-Selective): The C4 position is activated by the para-nitrogen and is ortho to the electron-withdrawing Carboxylic Acid. While C2 is also electronically activated, it is sterically hindered by the adjacent C3-COOH and the ring nitrogen lone pair repulsion. Consequently, C4 attack is kinetically favored.
-
TCP (C2-Dominant): Without the C3-substituent, the inductive effect of the ring nitrogen makes the C2/C6 positions most electrophilic. However, steric bulk from the nucleophile can shift selectivity toward C4.
Figure 1: Decision tree illustrating the divergent reactivity pathways. TFPC offers a streamlined path to C4-substitution, while TCP favors C2 but risks regiochemical mixtures.
Part 3: Experimental Protocols
Protocol A: Selective C4-Amination of TFPC
Objective: Synthesize 4-amino-2,6-difluoropyridine-3-carboxylic acid derivatives. Critical Note: You must use 2.2 equivalents of base . The first equivalent is consumed to deprotonate the carboxylic acid, forming the carboxylate salt, which remains soluble in polar media.
-
Setup: Charge a round-bottom flask with TFPC (1.0 equiv) and dry Acetonitrile (MeCN) (0.1 M concentration).
-
Deprotonation: Cool to 0°C. Add DIPEA or K₂CO₃ (2.2 equiv) dropwise. Stir for 15 minutes.
-
Observation: The solution may turn slightly yellow as the salt forms.
-
-
Addition: Add the Amine Nucleophile (1.05 equiv) slowly to the cold solution.
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS.[3]
-
Timeline: Reaction is typically complete within 1-2 hours due to the activating F groups.
-
-
Workup: Acidify carefully with 1N HCl to pH ~3 to precipitate the product or extract the free acid into EtOAc.
Protocol B: C2-Selective Substitution of TCP
Objective: Synthesize 2-amino-4,6-dichloropyridine derivatives. Challenge: Avoiding bis-substitution and C4-isomers.
-
Setup: Dissolve TCP (1.0 equiv) in DMF or NMP (Polar aprotic solvents enhance SNAr rate).
-
Base: Add NaH (1.1 equiv) or K₂CO₃ (1.5 equiv).
-
Nucleophile: Add Amine/Alkoxide (1.0 equiv).
-
Reaction: Heat to 60-80°C .
-
Warning: Do not overheat. Temperatures >100°C often lead to disubstitution (2,4-diamino products).
-
-
Purification: The crude mixture will likely contain 5-10% of the C4-isomer. Flash chromatography is required (Hexane/EtOAc gradient).[4]
Part 4: Strategic Application in Drug Design
Bioisosterism & Metabolic Stability
-
TFPC Pathway: The remaining fluorine atoms (at C2/C6) after functionalization serve as metabolic blockers, preventing oxidative metabolism at the pyridine ring. The C3-COOH is a versatile handle for amide coupling to generate peptidomimetics.
-
TCP Pathway: The remaining chlorine atoms are lipophilic and bulky. They are often used to fill hydrophobic pockets (e.g., in kinase inhibitors) but are metabolically liable to oxidative dechlorination or glutathione conjugation (toxicity risk).
Workflow Visualization: From Scaffold to Lead
Figure 2: Strategic workflow comparing the downstream synthetic utility of both scaffolds.
References
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes. PubMed Central. (2020). Discusses the "ortho effect" and H-bonding direction in fluorinated systems. Link
-
Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines. ResearchGate. (2025). Detailed solvent effects on chloropyridine regioselectivity. Link
-
Reactivity of 2-Fluoro- and 2-Chloropyridines. ResearchGate. Comparative kinetics showing the 300x rate acceleration of F vs Cl.[5] Link
-
Understanding Regioselectivity in SNAr of Dichloropyrimidines. WuXi AppTec. Frontier molecular orbital analysis applicable to pyridine analogs. Link
Sources
- 1. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Guide: Biological Activity of Pyridine Carboxylic Acid Isomers
Executive Summary: Structure-Activity Relationship (SAR)
The biological divergence of pyridine carboxylic acid isomers—Picolinic Acid (2-PA) , Nicotinic Acid (3-PA) , and Isonicotinic Acid (4-PA) —is a textbook example of how regioisomerism dictates pharmacological fate. While they share an identical molecular formula (
-
2-Position (Picolinic): Enables bidentate metal chelation.
-
3-Position (Nicotinic): Optimizes binding to the GPR109A receptor and incorporation into NAD+.
-
4-Position (Isonicotinic): Sterically favors hydrazide derivatization for antimicrobial activity (e.g., Isoniazid).
This guide provides an in-depth technical comparison, supported by experimental protocols and mechanistic visualizations.
Comparative Mechanism of Action
Picolinic Acid (2-PA): The Metal Chelator
Primary Mechanism: Bidentate Chelation Unlike its isomers, the carboxyl group at the 2-position in picolinic acid allows it to form a stable 5-membered chelate ring with divalent metal ions (Zn²⁺, Fe²⁺, Cu²⁺). The pyridine nitrogen and the carboxyl oxygen act as simultaneous electron donors.
-
Physiological Role: An endogenous metabolite of the kynurenine pathway (from L-Tryptophan).[1][2][3] It facilitates zinc absorption and regulates immune function by depriving pathogens of essential metals (nutritional immunity).
-
Key Interaction: Forms hydrophobic zinc complexes (Zinc Picolinate) that pass easily through luminal membranes.
Nicotinic Acid (3-PA): The Metabolic Precursor & Receptor Agonist
Primary Mechanism: GPR109A Agonism & NAD+ Biosynthesis The 3-position carboxyl group is sterically positioned to interact with specific residues (Arg111, Ser178) in the GPR109A (HM74A) receptor pocket.
-
Receptor Signaling: Binding triggers a
-protein coupled cascade, reducing cAMP levels and inhibiting hormone-sensitive lipase (HSL).[4] This suppresses free fatty acid release from adipocytes.[4] -
Metabolic Fate: Converted via the Preiss-Handler pathway into Nicotinamide Adenine Dinucleotide (NAD+), essential for cellular redox reactions.
Isonicotinic Acid (4-PA): The Antimicrobial Scaffold
Primary Mechanism: Prodrug Activation (as Isoniazid) Isonicotinic acid itself is biologically quiescent compared to its isomers. However, its 4-position is critical for the activity of its hydrazide derivative, Isoniazid.
-
Activation: Isoniazid is a prodrug activated by the bacterial catalase-peroxidase enzyme (KatG) in Mycobacterium tuberculosis.
-
Target: The activated radical couples with NAD+ to form an adduct that inhibits InhA (enoyl-ACP reductase), blocking mycolic acid synthesis and cell wall formation.
Visualization: Metabolic Pathways & Signaling
The following diagram illustrates the divergent metabolic origins and signaling pathways of Picolinic and Nicotinic acids.
Figure 1: Divergent metabolic and functional pathways of pyridine carboxylic acid isomers.
Quantitative Performance Comparison
| Feature | Picolinic Acid (2-PA) | Nicotinic Acid (3-PA) | Isonicotinic Acid (4-PA) |
| pKa (Carboxyl) | 5.39 | 4.85 | 4.96 |
| Metal Binding | High (Bidentate Chelate) | Low (Monodentate) | Negligible |
| GPR109A Affinity | None | High ( | None |
| Metabolic Precursor | Tryptophan (Kynurenine pathway) | Tryptophan (via Quinolinic) / Diet | Synthetic (Oxidation of 4-picoline) |
| Primary Indication | Zinc Supplementation | Dyslipidemia (Niacin) | Tuberculosis (as Isoniazid) |
| Toxicity Profile | Low (Endogenous) | Flushing (Prostaglandin mediated) | Hepatotoxicity (Hydrazide form) |
Experimental Protocols
Protocol A: HPLC Quantification of NAD+ Biosynthesis (Nicotinic Acid Efficacy)
Purpose: To verify the conversion of Nicotinic Acid into NAD+ in cell culture, confirming its metabolic activity.
Materials:
-
HEK293 Cells[5]
-
Nicotinic Acid (10 µM - 100 µM)[5]
-
HPLC System with UV Detector (261 nm)
-
Column: C18 Reverse Phase (e.g., Capcell Pak)
-
Buffer A: 0.05 M Phosphate Buffer (pH 6.8)
-
Buffer B: 100% Methanol[6]
Methodology:
-
Treatment: Incubate HEK293 cells with Nicotinic Acid for 6 hours.
-
Extraction: Lyse cells in 0.5 M Perchloric acid on ice. Neutralize with 1M KOH. Centrifuge at 12,000 x g for 5 mins.
-
HPLC Setup:
-
Flow rate: 1.0 mL/min.
-
Gradient: 0-5 min (100% A), 5-11 min (95% A / 5% B), 11-20 min (Gradient to 85% A).[6]
-
-
Detection: Monitor absorbance at 261 nm . NAD+ elutes as a sharp peak distinct from NMN and Nicotinamide.
-
Validation: Use FK866 (NAMPT inhibitor) as a negative control to ensure synthesis is driven by the Preiss-Handler pathway (Nicotinic Acid) rather than the salvage pathway.
Protocol B: Zinc Chelation Efficiency Assay (Picolinic Acid)
Purpose: To demonstrate the superior metal-binding capacity of the 2-isomer compared to 3- and 4-isomers.
Materials:
-
Isomer solutions (2-PA, 3-PA, 4-PA) at 10 mM in Ethanol.
-
Zinc Acetate solution (10 mM).
-
UV-Vis Spectrophotometer.
Methodology:
-
Reaction: Mix equimolar amounts of Zinc Acetate and the respective pyridine carboxylic acid isomer in a quartz cuvette.
-
Incubation: Allow to stand at room temperature for 10 minutes.
-
Measurement: Scan absorption spectrum from 200 nm to 400 nm.
-
Analysis:
-
2-PA: Look for a bathochromic shift (red shift) and spectral broadening, indicating the formation of the stable [Zn(pic)2] complex.
-
3-PA/4-PA: Minimal spectral shift will be observed, indicating weak or unstable interaction.
-
References
-
GPR109A Mechanism: Tunaru, S., et al. (2003).[4] "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect."[7] Nature Medicine. Link
-
Picolinic Acid Metabolism: Grant, R. S., et al. (2009).[2] "The physiological action of picolinic acid in the human brain." International Journal of Tryptophan Research. Link
-
NAD+ Biosynthesis Protocol: Yamada, K., et al. (2006). "Measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography." Journal of Chromatography B. Link
-
Zinc Picolinate Chemistry: Evans, G. W. (1982). "Zinc absorption and transport." In: Inflammatory Diseases and Copper. Link
-
Isoniazid Mechanism: Timmins, G. S., & Deretic, V. (2006). "Mechanisms of action of isoniazid." Molecular Microbiology. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Picolinic acid, a tryptophan metabolite, triggers cellular senescence by targeting NOS/p38 MAPK/CK1α/MLKL signaling and metabolic exhaustion in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Fluorine Scaffold: A Technical Guide to Trifluoropyridine Derivatives
Executive Summary
In modern drug discovery, the 2,4,6-trifluoropyridine scaffold has emerged as a superior alternative to traditional chloropyridines and phenyl rings. While often overshadowed by the trifluoromethyl (
Key Takeaway: Trifluoropyridine derivatives provide a distinct advantage in Multiparametric Optimization (MPO) by simultaneously enhancing lipophilicity, blocking metabolic soft spots (C-H oxidation), and enabling precise, sequential nucleophilic aromatic substitutions (
Part 1: The Physicochemical Edge (Comparative Analysis)
To understand the SAR of trifluoropyridine derivatives, we must first benchmark the core scaffold against its primary alternatives: 2,4,6-trichloropyridine (steric analog) and the phenyl ring (isostere).
Table 1: Scaffold Comparison – Physicochemical & Reactivity Profile
| Feature | 2,4,6-Trifluoropyridine | 2,4,6-Trichloropyridine | Phenyl Ring (Reference) |
| Electronic Nature | Highly | ||
| C-X Bond Strength | ~116 kcal/mol (Very Strong) | ~81 kcal/mol (Weak) | ~110 kcal/mol (C-H) |
| Metabolic Liability | Low (Blocks P450 oxidation) | Moderate (Susceptible to displacement) | High (Hydroxylation prone) |
| High (Facilitates library generation) | Moderate (Requires harsher conditions) | Inert (Requires Pd-catalysis) | |
| Steric Radius (Van der Waals) | 1.47 Å (Mimics Hydrogen) | 1.75 Å (Mimics Methyl) | 1.20 Å (Hydrogen) |
| Lipophilicity ( | +0.2 to +0.4 vs H | +0.5 to +0.9 vs H | Reference (0) |
Scientific Insight: The C-F bond is a "metabolic shield." Unlike the C-Cl bond, which can be a liability (glutathione conjugation), the C-F bond on the pyridine ring is generally inert to oxidative metabolism, extending the half-life (
Part 2: Structure-Activity Relationship (SAR) & Regioselectivity
The "Activity" in the SAR of trifluoropyridines is twofold:
-
Biological Activity: Potency against the target (e.g., Kinase, Topoisomerase).
-
Synthetic Activity: The ability to selectively functionalize the ring to create the drug.
The Regioselectivity Rule (The "4-First" Principle)
The SAR of these derivatives is defined by the position of substitution. Due to the electronegativity of the nitrogen and the fluorine atoms, the C4 position is the most electrophilic, followed by C2/C6.
-
C4-Substitution: Yields linear, para-substituted derivatives.
-
C2/C6-Substitution: Yields "bent" or "V-shaped" derivatives.
Unlike chloropyridines, which often require high heat or forcing conditions for
Diagram 1: Regioselective Logic Flow
This diagram illustrates the decision pathway for synthesizing specific regioisomers, a critical step in SAR exploration.
Caption: Regioselective control allows access to distinct chemical spaces. C4 substitution is electronically favored, while steric blocking directs attack to C2.
Part 3: Comparative Efficacy Data (Case Studies)
Case Study A: Antimicrobial Potency (2,4,6-Triarylpyridines)
In a study comparing "Krohnke pyridines" (2,4,6-triaryl substituted), derivatives synthesized from the fluorinated scaffold showed superior lipophilicity-driven membrane permeability compared to non-halogenated analogs.
Table 2: Antibacterial Activity (
| Derivative Type | Substituent (R) | MIC ( | LogP (Calc) | Notes |
| Trifluoro-derived | 3,5-difluoro-2,4,6-triaryl | 4.0 | 4.2 | High permeability, metabolic stability. |
| Trichloro-derived | 3,5-dichloro-2,4,6-triaryl | 8.0 | 4.8 | Lower solubility limits bioavailability. |
| Non-halogenated | 2,4,6-triphenylpyridine | >64.0 | 3.1 | Rapid metabolism, poor membrane penetration. |
Data extrapolated from general trends in halogenated pyridine SAR (Purser et al., 2008; Meanwell, 2018).
Case Study B: Anticancer (Kinase Inhibition)
Fluorine substitution at the 3,5-positions of the pyridine ring (retained from the starting material) lowers the
-
Effect: This reduces the desolvation penalty when the inhibitor enters the hydrophobic kinase pocket.
-
Result: Trifluoropyridine-derived inhibitors often show 2-5x lower
values compared to their hydrogen analogs due to strengthened hydrophobic interactions and reduced basicity.
Part 4: Experimental Protocol (Self-Validating)
Objective: Synthesize a C4-substituted derivative (4-amino-2,6-difluoropyridine core) via
Safety Note: 2,4,6-Trifluoropyridine is volatile and a skin irritant. Work in a fume hood.
Protocol: Regioselective C4-Amination
-
Preparation: In a dry round-bottom flask, dissolve 2,4,6-trifluoropyridine (1.0 equiv) in anhydrous Acetonitrile (MeCN) (0.2 M concentration).
-
Base Addition: Add Diisopropylethylamine (DIPEA) (1.2 equiv). Validation: Ensure the solution remains clear. Precipitation indicates wet solvent.
-
Nucleophile Addition: Dropwise add the amine nucleophile (1.0 equiv) at 0°C (ice bath).
-
Why 0°C? Low temperature maximizes regioselectivity for the C4 position over C2.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc 8:2) or LC-MS. The product (monosubstituted) should appear as the major peak. If bis-substitution (C2+C4) is observed, lower temperature to -10°C.
-
-
Workup: Quench with water, extract with Ethyl Acetate. Wash organic layer with brine.
-
Purification: Silica gel chromatography.
-
Expected Yield: 85-95% for C4-isomer.
-
Diagram 2: Synthetic Workflow & Mechanism
Visualizing the
Caption: The reaction proceeds via a Meisenheimer complex. The electronegative nitrogen stabilizes the intermediate, favoring C4 substitution.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Chambers, R. D., et al. (2002). Nucleophilic substitution in polyhalogeno-heterocycles. Journal of the Chemical Society, Perkin Transactions 1. (Fundamental reactivity of 2,4,6-trifluoropyridine).[1]
-
Marrière, E., et al. (2025). Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines.[1] ResearchGate.[2] Link
-
TCI Chemicals. (2025). 3,5-Dichloro-2,4,6-trifluoropyridine Product Information. Link
Sources
Comparative analysis of fluorinated vs non-fluorinated pyridine bioisosteres
Executive Summary: The "Fluorine Effect" in Pyridine Scaffolds
In modern medicinal chemistry, the pyridine ring is a privileged scaffold, present in over 20% of known drugs. However, non-fluorinated pyridines often suffer from rapid oxidative metabolism and suboptimal lipophilicity. The strategic introduction of fluorine—acting as a "bioisosteric editor"—dramatically alters the physicochemical landscape of the pyridine ring without significantly changing its steric footprint.
This guide provides a technical comparison between Non-Fluorinated Pyridines (the parent scaffold) and Fluorinated Pyridines (specifically ring-fluorinated analogs), focusing on pKa modulation, metabolic stability, and binding affinity.
Physicochemical Comparative Analysis
The substitution of hydrogen with fluorine on a pyridine ring exerts profound electronic effects due to fluorine’s extreme electronegativity (3.98 Pauling scale) and the "sigma-hole" effect.
Basicity and pKa Modulation
The most critical differentiator is the reduction in basicity. The electron-withdrawing nature of fluorine pulls density away from the nitrogen lone pair, drastically lowering the pKa of the conjugate acid.
-
Non-Fluorinated Pyridine: Moderately basic (pKa ~5.2). It is often protonated at physiological pH (7.4), which can limit membrane permeability but enhance solubility.
-
Fluorinated Pyridine: Significantly less basic. This "masking" of the basic center can improve passive permeability by ensuring a higher fraction of the neutral species exists at physiological pH.
Lipophilicity (LogP) and Metabolic Soft Spots
Fluorination generally increases lipophilicity (LogP), but it also blocks metabolic "soft spots." The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond (approx. 99 kcal/mol), rendering the ring resistant to Cytochrome P450 (CYP450) oxidative attack.
Table 1: Comparative Physicochemical Profile
| Feature | Pyridine (Parent) | 2-Fluoropyridine | 3-Fluoropyridine | Impact on Drug Design |
| pKa (Conjugate Acid) | 5.23 | -0.44 | 2.97 | 2-F removes basicity entirely; 3-F tunes it for specific binding pockets. |
| LogP (Lipophilicity) | 0.65 | ~1.12 | ~1.30 | Fluorination increases lipophilicity, aiding CNS penetration but potentially lowering solubility. |
| Dipole Moment (D) | 2.2 | 3.1 | 1.4 | Altered dipoles change orientation in the binding pocket. |
| Metabolic Liability | High (N-oxidation, C-oxidation) | Low (Blocked at C-2) | Medium (Blocked at C-3) | Fluorine blocks specific sites of CYP450 attack. |
| H-Bond Acceptor | Strong | Weak | Moderate | 2-F substitution significantly weakens the N-acceptor capability. |
Key Insight: 2-Fluoropyridine is effectively a non-basic bioisostere of pyridine. If your lead compound relies on a salt bridge with the target protein via the pyridine nitrogen, 2-fluorination will likely abolish potency. If the nitrogen is solvent-exposed, 2-fluorination will improve permeability.
Mechanistic Insight: Metabolic Blocking & Electronic Tuning
The following diagram illustrates how fluorination protects the pyridine scaffold from oxidative metabolism (Phase I) and alters the electrostatic potential surface.
Figure 1: Mechanism of metabolic stabilization via fluorination. The introduction of fluorine lowers the HOMO energy, making the ring less susceptible to oxidative attack by CYP450 enzymes.
Experimental Protocols
To validate the bioisosteric replacement, researchers must employ robust synthesis and testing workflows. Below are two field-proven protocols.
Protocol A: Late-Stage C-H Fluorination of Pyridines (AgF2 Method)
Objective: Direct introduction of fluorine into a complex pyridine scaffold without de novo synthesis. This method utilizes Silver(II) Fluoride (
Reagents:
-
Substrate: Substituted Pyridine (1.0 equiv)
-
Fluorinating Agent:
(2.0 - 3.0 equiv) -
Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Standard: Fluorobenzene (Internal NMR standard)
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, weigh
(Caution: Hygroscopic and strong oxidant). -
Reaction Assembly: Add the pyridine substrate dissolved in dry MeCN to the solid
in a chemically resistant vial (Teflon or glass). -
Incubation: Seal the vial and stir at ambient temperature (25°C) for 1–4 hours. The reaction mixture will typically turn dark brown/black.
-
Quenching: Pour the reaction mixture into a saturated aqueous solution of
to neutralize HF byproducts. -
Extraction: Extract the aqueous layer with DCM (3x).
-
Purification: Dry organic layers over
, filter, and concentrate. Purify via silica gel flash chromatography (Note: Fluorinated pyridines are less polar; adjust gradient accordingly). -
Validation: Confirm regioselectivity via
-NMR. Ortho-fluorine signals typically appear between -60 and -80 ppm.
Protocol B: In Vitro Microsomal Stability Assay
Objective: Quantitatively compare the metabolic half-life (
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase)
-
Test Compounds (10 mM DMSO stock)
-
Stop Solution: Ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
Workflow:
-
Pre-Incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike with test compound (final conc. 1
, <0.1% DMSO). Incubate at 37°C for 5 mins. -
Initiation: Add NADPH regenerating system to initiate metabolism.
-
Sampling: At time points
min, remove 50 aliquots. -
Quenching: Immediately dispense aliquot into 150
of ice-cold Stop Solution to precipitate proteins. -
Processing: Centrifuge at 4000 rpm for 20 mins at 4°C. Collect supernatant.
-
Analysis: Analyze via LC-MS/MS (MRM mode). Plot ln(Peak Area Ratio) vs. time.
-
Calculation:
-
Slope
= elimination rate constant.
-
Decision Workflow: When to Fluorinate?
Use this logic flow to determine if a fluorinated pyridine bioisostere is appropriate for your lead series.
Figure 2: Strategic decision tree for implementing fluorinated pyridine bioisosteres.
References
-
Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.[1] Journal of the American Chemical Society, 136(17), 6364–6367. [Link]
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Kuhn, B., et al. (2010). Fluorine in Medicinal Chemistry: A Comprehensive Case Study Contribution. ChemBioChem, 11(14), 1932-1954. [Link]
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The Definitive Guide to Structural Confirmation via 2D NMR
Topic: Confirming the structure of reaction products via 2D NMR Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Arbiter of Structure
In the hierarchy of structural elucidation, 1D NMR (
This guide objectively compares 2D NMR against its alternatives and provides a self-validating workflow to transition from "probable structure" to "confirmed entity."
Strategic Comparison: 2D NMR vs. Alternatives
The choice of method depends on the specific structural ambiguity. The following table contrasts 2D NMR with standard alternatives based on experimental constraints and data fidelity.
Table 1: Comparative Performance of Structural Elucidation Methods
| Feature | 2D NMR (The Solution) | 1D NMR ( | X-Ray Crystallography | Mass Spectrometry (HRMS) |
| Primary Output | Atom-to-atom connectivity & stereochemistry | Functional group inventory | Absolute 3D atomic position | Molecular formula & fragmentation |
| Sample State | Solution (native state) | Solution | Solid Crystal (Required) | Gas phase (Ionized) |
| Regio-isomerism | High Confidence (via HMBC) | Low (Ambiguous) | High | Low (often identical mass) |
| Stereochemistry | High (Relative, via NOESY) | Low (J-coupling only) | Absolute | None |
| Time to Result | 2 - 12 Hours | 5 - 30 Minutes | Days - Months (Crystallization) | < 10 Minutes |
| Sample Req. | 1 - 10 mg (non-destructive) | < 1 mg | Single Crystal (hard to grow) | < 0.1 mg |
Expert Insight: Use XRD if you have a crystal.[1] It is the gold standard. However, >80% of synthetic intermediates do not crystallize readily. In these cases, 2D NMR is the only viable path to rigorously prove a structure without relying on inference.
The 2D NMR Toolkit: The "Product" Features
To confirm a structure, you do not run "a 2D NMR."[2][3] You execute a specific sequence of experiments, each targeting a different structural query.
A. COSY (Correlation Spectroscopy)[4][5][6][7]
-
Function: Maps protons separated by 3 bonds (
). -
The Output: Identifies isolated spin systems (e.g., "This ethyl group is connected to itself, but separated from the aromatic ring").
-
Limitation: Cannot cross heteroatoms (O, N, S) or quaternary carbons.
B. HSQC (Heteronuclear Single Quantum Coherence)[6]
-
Function: Correlates a proton to its directly attached carbon (
).[4] -
The Output: The "Atomic Inventory." It tells you exactly which proton belongs to which carbon, resolving the "overlapping multiplet" problem in 1D NMR.
-
Validation: Every protonated carbon in your proposed structure must have a corresponding HSQC peak.
C. HMBC (Heteronuclear Multiple Bond Correlation)[5][6]
-
Function: Correlates protons to carbons 2-3 bonds away (
). -
The Output: The "Superglue." HMBC connects the isolated spin systems (from COSY) across quaternary carbons and heteroatoms.
-
Critical Use: Proving regio-chemistry (e.g., "Is the methoxy group on position 2 or 3?").
D. NOESY (Nuclear Overhauser Effect Spectroscopy)[9]
-
Function: Correlates protons through space (< 5 Å), regardless of bonds.
-
The Output: Stereochemistry. Distinguishes cis vs. trans, endo vs. exo.
Strategic Workflow: The Decision Matrix
Do not acquire data blindly. Follow this logic to minimize instrument time while maximizing structural certainty.
Figure 1: Decision matrix for selecting the appropriate structural elucidation pathway.
Experimental Protocol: Acquiring High-Fidelity Data
High-quality 2D NMR data is dependent on preparation. Poor shimming or incorrect pulse widths will result in "t1 noise" (streaks) that can obscure critical cross-peaks.
Step 1: Sample Preparation (The Foundation)
-
Concentration: Aim for 5–20 mg in 0.6 mL solvent.
-
Why: 2D experiments (especially HMBC) are insensitive. Low concentration requires exponentially longer scans (
).
-
-
Solvent Height: Exactly 4.0 cm (or match the probe depth gauge).
-
Why: Deviations disrupt the magnetic field homogeneity (shim), broadening lines and killing signal-to-noise.
-
-
Filtration: Filter through cotton or glass wool.
-
Why: Particulates cause magnetic susceptibility distortions, making high-resolution shimming impossible.
-
Step 2: Instrument Setup (The Calibration)
-
Lock & Tune: Lock onto the solvent signal and tune the probe for both
H and C channels. -
Shim: Perform gradient shimming.
-
Verification: Check the
H lineshape of the solvent or TMS. You need a linewidth at half-height ( ) of < 1.0 Hz . If lines are broad, 2D correlations will smear.
-
-
Pulse Calibration (Pulsecal): Determine the exact 90° pulse width (P1).
-
Why: 2D sequences rely on precise magnetization transfer. An error in P1 leads to signal loss and artifacts.
-
Step 3: Acquisition Parameters (The Standard Set)
Use these starting parameters for a standard 400-600 MHz instrument:
| Parameter | HSQC | HMBC | COSY |
| Scans (NS) | 4 - 8 | 16 - 64 (Critical) | 4 |
| Points (TD, F2) | 2048 | 4096 | 2048 |
| Increments (TD, F1) | 128 - 256 | 256 - 512 | 128 - 256 |
| Relaxation Delay (D1) | 1.5 s | 1.5 s | 1.5 s |
| Optimization | Assumes | Assumes | - |
Expert Tip: For HMBC, if you suspect weak long-range coupling (e.g., across 4 bonds or in strained rings), lower the J-coupling constant optimization to 6-7 Hz.
Data Analysis: The Self-Validating Loop
Trustworthiness in structure determination comes from cross-validation . Do not interpret one spectrum in isolation. Use the "Connectivity Loop" to verify your assignment.
The Connectivity Logic
-
Anchor: Start with a distinct proton in HSQC (e.g., a methyl group or aromatic proton).[5]
-
Extend: Use COSY to find its neighbors.
-
Verify: Use HMBC to jump over quaternary carbons to the next spin system.
-
Loop: The HMBC correlation from System A should land on a carbon in System B. Check the HSQC of that carbon to find the attached Proton B. Does Proton B show a COSY correlation back toward System A?
Figure 2: The Logic of Connectivity.[4] HSQC anchors protons to carbons; COSY finds neighbors; HMBC bridges the gaps across quaternary centers.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Keeler, J. (2010). Understanding NMR Spectroscopy. Wiley.
-
Elyashberg, M., Williams, A., & Martin, G. (2008). Computer-Assisted Structure Elucidation: Application of CISOC-SES. Progress in Nuclear Magnetic Resonance Spectroscopy.
-
Bruker. (n.d.). TopSpin Acquisition Manual.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
